4-Bromo-3-(bromomethyl)-1,2-thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c5-1-4-3(6)2-8-7-4/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLIRZJMQXIRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608670 | |
| Record name | 4-Bromo-3-(bromomethyl)-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4576-96-9 | |
| Record name | 4-Bromo-3-(bromomethyl)-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemoselective Functionalization: Bromomethyl vs. Aryl Bromide in 1,2-Thiazoles
Topic: Reactivity Profile of Bromomethyl vs. Aryl Bromide in 1,2-Thiazoles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 1,2-thiazole (isothiazole) scaffold presents a unique challenge in medicinal chemistry due to its distinct electronic distribution and the lability of the N–S bond. When functionalized with both a bromomethyl group (
This guide delineates the kinetic and thermodynamic separation of these two electrophilic sites. The bromomethyl handle is kinetically dominant, reacting via
Part 1: Electronic Structure & Mechanistic Dichotomy
To exploit the reactivity differences, one must understand the underlying orbital interactions.
The Bromomethyl Handle (Kinetic Warhead)
-
Hybridization:
Carbon. -
Mechanism:
(Bimolecular Nucleophilic Substitution). -
Electronic Driver: The
orbital is low-lying and sterically accessible. The adjacent isothiazole ring acts as an electron-withdrawing group (EWG) via induction, making the methylene protons acidic and the carbon highly electrophilic. -
Risk Factor: The isothiazole ring is less aromatic than pyridine or thiophene. Strong bases or "hard" nucleophiles (e.g., alkoxides, organolithiums) can attack the Sulfur atom or deprotonate C5, triggering ring opening (N–S bond cleavage) rather than substitution.
The Aryl Bromide Handle (Thermodynamic Anchor)
-
Hybridization:
Carbon.[1] -
Mechanism: Oxidative Addition (Pd-catalysis) or
(rare at C4). -
Electronic Driver: The C–Br bond is strong (
).-
C4 Position: Electronically similar to bromobenzene. It is inert to
because the negative charge in the Meisenheimer intermediate cannot be effectively delocalized onto the ring nitrogen. -
C3/C5 Positions: More reactive toward
due to the ability to stabilize negative charge, but still significantly slower than the bromomethyl reaction.
-
Reactivity Landscape Diagram
The following diagram visualizes the decision matrix for functionalizing these handles.
Caption: Decision matrix for chemoselective functionalization. Pathway A is the preferred first step to avoid side reactions.
Part 2: Comparative Data Analysis
The following table summarizes the operational windows for both handles. Note the distinct "Forbidden" conditions for the bromomethyl group due to ring instability.
| Feature | Bromomethyl ( | Aryl Bromide ( |
| Primary Mechanism | Pd-Catalyzed Cross-Coupling | |
| Reactivity Order | ||
| Preferred Nucleophiles | Boronic Acids, Stannanes, Amines (Buchwald) | |
| Base Tolerance | Low. Use DIPEA, | High. Can tolerate |
| Temperature | ||
| Critical Warning | Lachrymator. Unstable to storage. | Stable solid.[2] |
| Major Side Reaction | Hydrolysis to alcohol; Dimerization. | Dehalogenation (if Pd-H forms). |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective Amination of the Bromomethyl Group
Objective: Functionalize the aliphatic chain while leaving the aryl bromide intact for later steps.
Rationale: Using a mild inorganic base prevents isothiazole ring opening. Low temperature suppresses any potential
Materials:
-
Substrate: 4-bromo-3-(bromomethyl)isothiazole (1.0 eq)
-
Nucleophile: Morpholine (1.1 eq)
-
Base:
(anhydrous, 1.5 eq) -
Solvent: Acetonitrile (MeCN) or THF (0.1 M)
Workflow:
-
Dissolution: Dissolve substrate in MeCN at
. -
Addition: Add
followed by dropwise addition of Morpholine. Note: Exotherm is possible. -
Monitoring: Stir at
for 30 mins, then warm to RT.-
Validation Point: TLC (Hex/EtOAc) should show the disappearance of the non-polar starting material and appearance of a polar spot (amine).
-
NMR Check: The
singlet ( ppm) will shift upfield to ppm ( ).
-
-
Workup: Dilute with water, extract with EtOAc. Crucial: Do not use strong caustic wash (NaOH) to avoid ring degradation.
Protocol B: Suzuki-Miyaura Coupling of the Aryl Bromide
Objective: Couple the C4-bromide after the aliphatic chain has been secured. Rationale: C4-isothiazoles are electronically deactivated. Specialized ligands (e.g., dppf, XPhos) are required to facilitate oxidative addition.
Materials:
-
Substrate: Product from Protocol A (1.0 eq)
-
Partner: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Degassing: Sparge Dioxane/Base mixture with Argon for 15 mins. Oxygen kills the catalyst and promotes homocoupling.
-
Assembly: Add substrate, boronic acid, and Pd catalyst under Argon flow.
-
Reaction: Heat to
for 4–12 hours.-
Validation Point: LCMS is preferred over TLC here due to UV similarities. Look for
corresponding to the biaryl product.
-
-
Purification: Filter through Celite (removes Pd black) and concentrate.
Part 4: The "Forbidden" Pathway (Ring Opening)
Researchers often underestimate the fragility of the isothiazole N–S bond. Nucleophilic attack at the sulfur atom leads to ring opening, destroying the scaffold.
Caption: Mechanism of base-mediated isothiazole degradation.
Safety Note: If using thiols as nucleophiles for the bromomethyl group, ensure the solution is neutral to slightly acidic or use a weak base (DIPEA). Thiolates are excellent soft nucleophiles for
References
-
Isothiazole Chemistry & Stability
-
Suzuki Coupling on Isothiazoles
- Title: Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole (Analogous reactivity).
-
Source: BenchChem.[6]
- Context: Provides standard Pd(dppf) conditions adaptable to 4-bromoisothiazoles.
-
Link:
-
Nucleophilic Substitution Patterns
-
Synthesis of Bromomethyl Isothiazoles
-
Title: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid.[5]
- Source:Molbank (MDPI).
- Context: Demonstrates functional group tolerance and stability of bromoisothiazoles under acidic conditions.
-
Link:
-
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Isothiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of Halogenated Isothiazole Building Blocks in Drug Discovery
Executive Summary: The Isothiazole Advantage
In the landscape of bioisosteres, the isothiazole (1,2-thiazole) scaffold occupies a unique niche.[1] Unlike its 1,3-isomer (thiazole) or its oxygenated counterpart (isoxazole), the isothiazole ring offers a distinct lipophilicity profile and metabolic stability window. However, its adoption in high-throughput library synthesis has historically been hampered by the scarcity of regioselectively halogenated building blocks.
This guide provides a technical roadmap for the synthesis and manipulation of halogenated isothiazoles. We move beyond basic definitions to explore the causality of regiocontrol , providing self-validating protocols for accessing C3, C4, and C5 positions. By mastering these halogenated intermediates, researchers can unlock precise vector control for Structure-Activity Relationship (SAR) exploration.
Structural Logic & Pharmacophore Integration
The isothiazole ring system (S-N bond at positions 1-2) presents a polarized electronic environment that dictates the reactivity of halogenated precursors.
Electronic Topography
-
C-5 Position (The "Acidic" Handle): The proton at C-5 is the most acidic (
in DMSO) due to the inductive electron-withdrawing effect of the adjacent sulfur atom and the inherent electronegativity of the nitrogen. This makes C-5 the prime target for Lithiation-Halogenation . -
C-4 Position (The "Nucleophilic" Handle): The C-4 position is electron-rich relative to C-3 and C-5, making it the exclusive site for Electrophilic Aromatic Substitution (EAS) , such as direct bromination.
-
C-3 Position (The "Inert" Handle): This position is electronically deactivated and sterically shielded. Functionalization here typically requires Sandmeyer reactions from amines or de novo ring construction.
The Regioselectivity Map
The following diagram illustrates the decision tree for accessing specific halogenated isomers.
Figure 1: Regioselectivity logic flow for isothiazole halogenation. Blue indicates starting material, Green indicates accessible products via direct functionalization, and Red indicates products requiring precursor manipulation.
Validated Synthetic Protocols
The following protocols are selected for their reproducibility and scalability. They address the common pitfalls of sulfur-containing heterocycle synthesis: ring cleavage and polymerization.
Protocol A: Regioselective Synthesis of 4-Bromoisothiazole
Mechanism: Electrophilic Aromatic Substitution (EAS). Why this works: The C-4 position is the only site with sufficient electron density to attack the bromonium ion generated by NBS.
-
Setup: Charge a round-bottom flask with isothiazole (1.0 equiv) and dissolve in DMF (0.5 M concentration).
-
Note: DMF is preferred over MeCN to stabilize the polar transition state.
-
-
Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 30 minutes.
-
Critical Control: Rapid addition causes exotherms that may lead to ring opening (S-N bond cleavage).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc).[2]
-
Workup: Dilute with water (5x volume) and extract with Et2O. Wash organics with saturated Na2S2O3 (to remove bromine) and brine.
-
Purification: Silica gel chromatography.
-
Outcome: 4-Bromoisothiazole is typically isolated as a pale yellow oil.
-
Protocol B: Synthesis of 5-Iodoisothiazole via Lithiation
Mechanism: Directed Ortho-Metalation (DoM). Why this works: The C-5 proton is adjacent to the sulfur, significantly lowering its pKa. Kinetic deprotonation with n-BuLi is faster than nucleophilic attack on the ring if temperature is controlled.
-
Setup: Flame-dry a flask under Argon. Dissolve isothiazole (1.0 equiv) in anhydrous THF.
-
Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.
-
Self-Validating Check: The solution often turns a distinct yellow/orange color upon anion formation. Stir for 30 mins at -78°C.
-
Warning: Temperatures above -60°C will result in ring fragmentation (formation of thio-enamines).
-
-
Quench: Add Iodine (
) (1.2 equiv) dissolved in THF dropwise. -
Workup: Quench with saturated
at -78°C, then warm to RT. Extract with EtOAc. -
Outcome: 5-Iodoisothiazole is obtained. This intermediate is highly reactive in Sonogashira couplings.
Protocol C: Accessing the "Difficult" C-3 Position (Sandmeyer)
Direct halogenation at C-3 is impossible. We must use a 3-amino-isothiazole precursor (often derived from ring closure of propiolonitriles).
Reference Case: Synthesis of 3-bromoisothiazole-5-carboxylic acid derivatives.
-
Precursor: Start with 3-amino-isothiazole-5-carboxylate.
-
Diazotization: Dissolve amine in concentrated
or TFA at 0°C. Add (1.5 equiv) slowly. -
Substitution: Add CuBr (1.0 equiv) or simply allow the diazonium species to react with bromide ions in solution if using HBr.
-
Result: This yields the 3-bromo derivative, enabling subsequent C-5 decarboxylation or amide coupling.
Cross-Coupling Reactivity Matrix
Once the halogenated building block is secured, its utility depends on its performance in metal-catalyzed couplings.
Table 1: Comparative Reactivity of Haloisothiazoles in Pd-Catalyzed Couplings
| Position | Halogen | Preferred Coupling | Catalyst System | Comments |
| C-5 | I, Br | Sonogashira, Negishi | Most reactive position. Excellent for installing alkynes or alkyl chains. | |
| C-5 | Cl | Suzuki-Miyaura | Requires activated boronic acids. S-N bond stability can be an issue with strong bases. | |
| C-4 | Br | Suzuki-Miyaura | Sterically unhindered. Behaves like a standard aryl bromide. High yields common. | |
| C-3 | Cl, Br | Stille, Suzuki | Least reactive. Often requires bulky phosphine ligands to facilitate oxidative addition. |
Workflow Visualization: Suzuki Coupling at C-4
Figure 2: Standardized workflow for Suzuki-Miyaura coupling at the C-4 position. The use of Dioxane/Water is critical for solubilizing the inorganic base while maintaining organic solubility.
References
-
Regioselective Lithiation: Bunch, L., Krogsgaard-Larsen, P., & Madsen, U. (2002). Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole: Application to the Synthesis of Thioibotenic Acid. The Journal of Organic Chemistry, 67(7), 2375–2377. Link
-
Sandmeyer Functionalization: Koutentis, P. A., & Ioannidou, H. A. (2020). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2020(1), M1115. Link
-
Isothiazole Review: Chiyanzu, I., Hansell, E., Gut, J., Rosenthal, P. J., & Chibale, K. (2003). Synthesis and evaluation of isothiazoles and isoxazoles as inhibitors of cysteine proteases. Bioorganic & Medicinal Chemistry Letters, 13(20), 3527-3530. Link
-
Palladium Catalysis: Sakamoto, T., Kondo, Y., & Suginome, T. (1992). Palladium-catalyzed cross-coupling reaction of haloazoles with phenylsulfonylacetonitrile. Synthesis, 1992(06), 552-554.[3] Link
Sources
4-Bromo-3-(bromomethyl)-1,2-thiazole CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-(bromomethyl)-1,2-thiazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to its potential as a versatile building block, understanding its chemical identifiers, properties, and reactivity is crucial for its effective utilization. This document collates available data on closely related analogs to provide a predictive profile for the target compound, addresses safe handling procedures, and outlines general synthetic strategies.
Chemical Identity and Identifiers
Target Compound: this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₃Br₂NS |
| Molecular Weight | 256.95 g/mol |
| Canonical SMILES | C1=C(C(=NS1)CBr)Br |
| InChI | InChI=1S/C4H3Br2NS/c5-1-3-2(6)4-7-8-3/h4H,1H2 |
| InChIKey | (To be generated upon synthesis and registration) |
| CAS Number | Not Assigned |
Comparative Isomers and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Differences |
| 4-Bromo-2-(bromomethyl)thiazole | 1138333-26-2 | C₄H₃Br₂NS | Isomer (1,3-thiazole); bromomethyl at C2 |
| 4-(Bromomethyl)thiazole | 52829-53-5 | C₄H₄BrNS | Lacks the bromo substituent on the ring |
| 4-Bromo-2-methyl-1,3-thiazole | 298694-30-1 | C₄H₄BrNS | Methyl group instead of bromomethyl |
| 4-bromo-3-(difluoromethoxy)-1,2-thiazole | Not Assigned | C₄H₂BrF₂NOS | Difluoromethoxy at C3 instead of bromomethyl |
The distinction between the 1,2-thiazole (isothiazole) and 1,3-thiazole core is a critical structural difference that will influence the compound's chemical and biological properties.
Physicochemical Properties (Predicted)
Predictive data for this compound can be extrapolated from known data for its isomers and related structures.
| Property | Predicted Value/State | Rationale/Comparison |
| Physical Form | Liquid or low-melting solid | 4-Bromo-2-(bromomethyl)thiazole is a liquid. The shift in substituent positions is unlikely to dramatically increase the melting point. |
| Boiling Point | > 200 °C (Predicted) | 4-(Bromomethyl)thiazole has a predicted boiling point of 228.6±15.0 °C[1]. The additional bromine atom would likely increase this. |
| Density | ~1.8 - 2.0 g/cm³ (Predicted) | Halogenated organic compounds typically have high densities. 2-Bromo-4-methylthiazole has a density of 1.654 g/mL. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | Common for brominated heterocyclic compounds. |
| pKa | Weakly basic | The nitrogen in the thiazole ring imparts weak basicity. |
Synthesis and Reactivity
While a specific, published synthesis for this compound is not available, a plausible synthetic route can be designed based on established isothiazole chemistry.
Proposed Synthetic Workflow
A potential synthetic pathway could involve the bromination of a suitable 3-methyl-1,2-thiazole precursor.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodologies (Hypothetical Protocol)
Step 1: Electrophilic Bromination of 3-Methyl-1,2-thiazole
-
Rationale: The 1,2-thiazole ring is susceptible to electrophilic substitution, and the C4 position is often reactive. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.
-
Protocol:
-
Dissolve 3-methyl-1,2-thiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-3-methyl-1,2-thiazole.
-
Step 2: Radical Bromination of the Methyl Group
-
Rationale: The methyl group can be brominated under radical conditions, a standard transformation for benzylic and allylic positions.
-
Protocol:
-
Dissolve 4-bromo-3-methyl-1,2-thiazole (1.0 eq) in a non-polar solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting this compound by column chromatography or distillation under reduced pressure.
-
Safety and Handling
Although specific safety data for this compound is unavailable, the hazards can be inferred from its structural components and data from related compounds. The presence of two bromine atoms, one of which is in a reactive bromomethyl group, suggests that this compound is likely to be a lachrymator and corrosive.
Hazard Identification
Based on analogs like 4-Bromo-2-(bromomethyl)thiazole, the following GHS classifications are anticipated:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Danger | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | ||
| Serious Eye Damage/Irritation | H318: Causes serious eye damage |
Safe Handling Workflow
Caption: A standard workflow for handling hazardous chemical reagents.
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a certified chemical fume hood is mandatory. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Due to its likely reactivity and potential for lachrymation, storage in a refrigerator or freezer under an inert atmosphere is recommended.
Potential Applications in Research and Development
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] The dual functionality of this compound makes it a valuable synthetic intermediate.
-
Bromo Substituent on the Ring: This site can be functionalized through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Bromomethyl Group: This is a reactive electrophilic site, ideal for nucleophilic substitution reactions to introduce a wide range of functional groups or to link the thiazole core to other molecules.
This dual reactivity allows for the sequential or orthogonal derivatization of the molecule, making it a powerful tool for building complex molecular architectures and for the generation of compound libraries for drug discovery screening.
Conclusion
While this compound is not a commercially cataloged compound with a designated CAS number, its synthesis and reactivity can be confidently predicted based on established principles of heterocyclic chemistry. Its potential as a bifunctional building block makes it an attractive target for synthesis and subsequent application in medicinal chemistry and materials science. Researchers working with this compound should exercise extreme caution, adopting safety protocols appropriate for a corrosive and lachrymatory substance.
References
-
PubChem. 4-Bromo-1,3-thiazole-2-carboxylic acid. [Link]
-
PubChem. 4-Bromo-2-methyl-1,3-thiazole. [Link]
-
Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]
-
PubChemLite. 4-bromo-3-(difluoromethoxy)-1,2-thiazole. [Link]
-
MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4]thiadiazole). [Link]
-
Wikipedia. Thiazole. [Link]
Sources
- 1. 4-(Bromomethyl)thiazole | 52829-53-5 [chemicalbook.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety and Handling of Bromomethyl Isothiazoles: A Technical Guide for Drug Discovery
Topic: Safety Data Sheet (SDS) and Hazards of Bromomethyl Isothiazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Medicinal Chemists
Executive Summary
Bromomethyl isothiazoles (e.g., 4-(bromomethyl)isothiazole, 5-(bromomethyl)isothiazole) are high-value, high-risk electrophilic intermediates used extensively in fragment-based drug discovery (FBDD) to introduce isothiazole scaffolds into bioactive molecules.
While indispensable for synthesizing antimicrobial and anticancer agents, these compounds possess a dual-hazard profile:
-
Potent Alkylating Agents: The bromomethyl moiety (
) renders them highly reactive toward biological nucleophiles (DNA, proteins), classifying them as severe corrosives and potential mutagens. -
Sensitizers: The isothiazole core is a known structural alert for skin sensitization (allergic contact dermatitis).
This guide synthesizes GHS hazard data, toxicological mechanisms, and field-proven handling protocols to ensure researcher safety without compromising experimental integrity.
Chemical Identity & Reactivity Profile
Structural Classification
Bromomethyl isothiazoles are 5-membered heterocycles containing a sulfur-nitrogen (S-N) bond (1,2-thiazole) substituted with a bromomethyl group.
-
General Formula:
(for mono-substituted) -
Key Isomers:
-
4-(Bromomethyl)isothiazole: Reactive benzylic-like position.
-
5-(Bromomethyl)isothiazole: Adjacent to sulfur, often higher reactivity due to electronic effects.
-
Reactivity & Stability
-
Electrophilicity: The carbon of the bromomethyl group is highly electron-deficient. It reacts rapidly with amines, thiols, and hydroxyls.
-
Lachrymatory Potential: Like benzyl bromide and thenyl bromide, these compounds are potent lachrymators (tear agents). Vapor exposure causes immediate, severe irritation to eyes and respiratory mucosa.
-
Thermal Instability: Many bromomethyl heterocycles degrade at elevated temperatures or upon prolonged storage, releasing hydrogen bromide (HBr) gas, which pressurizes containers.
Hazard Identification (GHS Classification)
Based on structural activity relationships (SAR) and data from analogous halomethyl heterocycles, the following Core Hazard Profile applies to this class.
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1][2][3] |
| Acute Toxicity (Oral) | 3 or 4 | H301/H302: Toxic/Harmful if swallowed.[1][4] |
| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction.[1][3][5][6] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[5][7][8] |
Mechanism of Toxicity
The primary toxicity stems from nucleophilic substitution (
Figure 1: Mechanism of alkylation toxicity. The electrophilic methylene group covalently binds to cellular proteins and DNA, leading to cytotoxicity and potential sensitization.
Risk Management & Engineering Controls
Hierarchy of Controls
-
Elimination: Use in situ generation if possible (e.g., bromination of the methyl-isothiazole precursor immediately prior to use).
-
Engineering:
-
Fume Hood: Mandatory. All operations (weighing, dispensing, reaction) must occur within a certified chemical fume hood operating at face velocity > 0.5 m/s.
-
Glove Box: Recommended for solids prone to dusting or if handling > 1 gram.
-
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Silver Shield / Laminate | Standard nitrile is permeable to bromomethyl compounds within minutes. Laminate offers >4h breakthrough. |
| Gloves (Outer) | Nitrile (Disposable) | Provides dexterity and protects the inner laminate glove from tears. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient against lachrymatory vapors. |
| Respiratory | Full-face respirator (ABEK filter) | Required only if working outside a fume hood (e.g., spill cleanup). |
Experimental Protocols: Handling & Deactivation
Safe Weighing Procedure
-
Problem: Static electricity can cause light powders to "fly," contaminating the balance and user.
-
Protocol:
-
Place the balance inside the fume hood.
-
Use an antistatic gun on the tare vessel.
-
Do not use a spatula. Pour gently or use a disposable glass pipette to transfer solids.
-
Keep a "waste beaker" with quenching solution (see 5.3) next to the balance to immediately submerge contaminated pipettes.
-
Reaction Setup
Bromomethyl isothiazoles react violently with strong bases and neat amines.
-
Solvent Choice: Use aprotic solvents (DCM, THF, DMF). Avoid alcohols unless they are reactants.
-
Temperature: Always add the isothiazole solution dropwise to the nucleophile at 0°C to control the exotherm.
Deactivation (Quenching) Strategy
Never dispose of active alkylating agents directly into organic waste. They must be chemically neutralized.
Quenching Solution:
-
Composition: 10% Sodium Thiosulfate (
) in water + 5% Sodium Carbonate ( ). -
Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the bromide, forming a non-toxic Bunte salt.
Step-by-Step Deactivation:
-
Collect all contaminated glassware, septa, and needles.
-
Submerge in the Quenching Solution for 24 hours .
-
Check pH (should be basic).
-
Dispose of the aqueous layer as chemical waste.
Handling Workflow Diagram
Figure 2: Safe handling workflow from weighing to disposal.[2][5][6][9][10] Note the critical quenching step.
Emergency Response
Skin/Eye Exposure[6][10][12][13]
-
Immediate Action: Speed is critical. The alkylation process begins seconds after contact.
-
Skin: Flush with Diphoterine® (if available) or copious water for >15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin; they increase absorption.
-
Eyes: Irrigate continuously for 15 minutes.[7][8] Seek an ophthalmologist immediately (Risk of corneal opacity).
Spills
-
Evacuate: Clear the area. If outside a hood, activate the fire alarm to evacuate the lab due to lachrymatory vapors.
-
PPE: Don full-face respirator and laminate gloves.
-
Neutralize: Cover the spill with solid sodium thiosulfate or the quenching solution described in 5.3.
-
Clean: Absorb with vermiculite after 30 minutes of contact time.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345, Bromomethyl isothiazole derivatives. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). United States Department of Labor. [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
ECHA (European Chemicals Agency). (2024). C&L Inventory: Isothiazolinone derivatives hazard classification. Europa.eu. [Link]
Sources
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. stadlerform.com [stadlerform.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Synthetic Routes for Accessing 3,4-Disubstituted 1,2-Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2-thiazole, or isothiazole, scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active compounds and functional materials. Among the various substitution patterns, 3,4-disubstituted 1,2-thiazoles present a particularly interesting and challenging synthetic target. This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, offering insights into the mechanistic underpinnings of each approach and providing detailed experimental protocols for key transformations.
The Strategic Importance of the 1,2-Thiazole Core
The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. This arrangement imparts a unique electronic distribution, influencing the molecule's reactivity, stability, and intermolecular interactions.[1] The ability to introduce a diverse range of substituents at the 3 and 4-positions allows for the fine-tuning of a molecule's physicochemical properties, making 3,4-disubstituted 1,2-thiazoles highly sought-after building blocks in drug discovery and materials development.
Core Synthetic Strategies: A Multi-pronged Approach
The synthesis of 3,4-disubstituted 1,2-thiazoles can be broadly categorized into two main approaches: ring construction strategies , where the isothiazole core is assembled from acyclic precursors, and functionalization of a pre-formed isothiazole ring . The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Ring Construction Strategies: Building from the Ground Up
De novo synthesis of the isothiazole ring offers a powerful means of introducing substituents at specific positions from the outset. Key among these methods are cycloaddition reactions and cyclization of functionalized acyclic precursors.
The [3+2] cycloaddition, a cornerstone of heterocyclic synthesis, provides a convergent and often highly regioselective route to five-membered rings. In the context of 3,4-disubstituted 1,2-thiazoles, this typically involves the reaction of a nitrile sulfide equivalent (a 1,3-dipole) with a substituted alkyne (a dipolarophile).
The in situ generation of nitrile sulfides from precursors such as oxathiazolones is a common strategy to overcome their inherent instability. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile, allowing for predictable control over the substitution pattern of the resulting isothiazole.
Conceptual Workflow for [3+2] Cycloaddition
Caption: In situ generation of a nitrile sulfide followed by [3+2] cycloaddition with a substituted alkyne.
Another powerful strategy involves the construction of a suitably functionalized acyclic precursor that can be induced to cyclize, forming the N-S bond of the isothiazole ring. This approach offers significant flexibility in the introduction of substituents.
A notable example is the reaction of β-enaminones or related species with a sulfur source. The enaminone provides the C3-C4-C5 fragment of the isothiazole ring, and the choice of sulfur-transfer reagent and reaction conditions dictates the final substitution pattern.
Functionalization of Pre-formed 1,2-Thiazole Rings: A Modular Approach
An alternative to de novo synthesis is the modification of a pre-existing, readily accessible isothiazole core. This strategy is particularly advantageous when a common intermediate can be diversified into a library of analogues. A key precursor for this approach is 3,4-dichloro-5-cyanoisothiazole, which can be synthesized on a large scale.
The halogen atoms at the 3 and 4-positions of dichlorinated isothiazoles are amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents with a high degree of control. The differential reactivity of the chlorine atoms can sometimes be exploited for selective, stepwise functionalization.
Experimental Protocol: Synthesis of 3,4-Dichloro-5-cyanoisothiazole [2][3]
This protocol describes the synthesis of a key precursor for accessing 3,4-disubstituted 1,2-thiazoles.
Materials:
-
Ferricyanide complex (e.g., potassium ferrocyanide)
-
Carbon disulfide (CS₂)
-
Chlorine gas (Cl₂)
-
Aprotic polar solvent (e.g., Dimethylformamide, DMF)
-
Catalyst (e.g., PdCl₂, CuI, or Cu(BF₄)₂)
-
Water bath
-
Reaction flask (500 mL) equipped with a stirrer
Procedure:
-
Suspend the ferricyanide complex (e.g., 36.85 g, 100 mmol of potassium ferrocyanide) and the catalyst (e.g., 0.3 g, 1.7 mmol of PdCl₂) in the aprotic polar solvent (250 mL of DMF) in a reaction flask.
-
While cooling the flask in a water bath, slowly add carbon disulfide (48.0 g, 630 mmol), maintaining the temperature between 20-30 °C.
-
Stir the mixture at room temperature for 1 hour, then heat to 100 °C and continue the reaction for 20 hours.
-
Cool the reaction mixture to 20 °C.
-
Introduce a portion of chlorine gas while maintaining the temperature between 20-30 °C.
-
Stir the mixture at 50 °C for 1 hour.
-
Introduce the remaining portion of chlorine gas.
-
Work-up the reaction mixture to isolate the crude product.
-
The crude product can be purified by steam distillation or recrystallization from a suitable solvent like cyclohexane to yield 3,4-dichloro-5-cyanoisothiazole.
Safety Precautions: This reaction involves toxic and hazardous materials, including chlorine gas and carbon disulfide. It should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
Data Summary and Comparison of Synthetic Routes
| Synthetic Strategy | Key Precursors | Advantages | Disadvantages | Typical Substituents Introduced |
| [3+2] Cycloaddition | Oxathiazolones, Substituted Alkynes | Convergent, often high regioselectivity. | Nitrile sulfides can be unstable. | Aryl, Alkyl, Ester groups. |
| Cyclization of Acyclic Precursors | β-Enaminones, Sulfur source | Flexible, allows for diverse substitution. | May require multi-step synthesis of precursors. | Amino, Alkyl, Aryl groups. |
| Functionalization via Cross-Coupling | 3,4-Dihaloisothiazoles, Organometallic reagents | Modular, allows for late-stage diversification. | Requires a pre-formed isothiazole core. | Aryl, Heteroaryl, Alkynyl, Alkyl groups. |
Logical Flow of Synthetic Strategies
Caption: Decision tree for selecting a synthetic strategy for 3,4-disubstituted 1,2-thiazoles.
Conclusion and Future Outlook
The synthesis of 3,4-disubstituted 1,2-thiazoles remains an active and important area of research. While established methods provide a solid foundation, the development of more efficient, atom-economical, and environmentally benign synthetic routes is an ongoing pursuit. The strategies outlined in this guide, from de novo ring construction to late-stage functionalization, provide a versatile toolkit for chemists to access these valuable heterocyclic scaffolds. Future innovations will likely focus on the development of novel catalytic systems, the exploration of new cycloaddition partners, and the expansion of the substrate scope for functionalization reactions, further enabling the discovery of new drug candidates and advanced materials based on the 1,2-thiazole core.
References
- Preparation method of 3, 4-dichloro 5-cyanoisothiazole. CN109320472B.
-
Review of the synthesis and biological activity of thiazoles. Cogent Chemistry. 2020;6(1). Available from: [Link]
-
Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. Organic Chemistry Frontiers. 2021;8(1):63-69. Available from: [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters. 2025;8:720-740. Available from: [Link]
-
An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. Scientific Reports. 2021;11(1):22179. Available from: [Link]
- 3, 4-dichloroisothiazoles and process for making them. US3341547A.
-
Isothiazole synthesis. Organic Chemistry Portal. Available from: [Link]
- Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. DE102005031348B4.
-
The Ring Opening of 3,4-Dichloro-1,2,5-thiadiazole with Metal Amides. A New Synthesis of 3,4-Disubstituted-1,2,5-thiadiazoles. ResearchGate. 2008. Available from: [Link]
-
Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. 2013. Available from: [Link]
-
Solvent-Free Condensation Reactions To Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. Sci-Hub. 2007. Available from: [Link]
-
synthesis of thiazoles. YouTube. 2019. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. 2025. Available from: [Link]
-
(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. 2002. Available from: [Link]
-
Product Class 15: Isothiazoles. Science of Synthesis. 2002;11:507-568. Available from: [Link]
-
Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. 2015;11:747-753. Available from: [Link]
-
The Preparation of Thiazoles. ResearchGate. 1949. Available from: [Link]
-
Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. 2007;107(1):159-199. Available from: [Link]
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. MedChemComm. 2016;7(6):1156-1168. Available from: [Link]
-
Synthesis and characterization of some new 1,3,4 thiazaphospholes through (4+1) cyclocondensation and its (2 + 4) cycloaddition reaction with 2,3-dimethyl 1,3-butadiene. Trade Science Inc. 2007. Available from: [Link]
-
Synthesis of 3,5‐disubstituted isothiazoles from β‐keto dithioesters under aqueous conditions by Singh. ResearchGate. 2016. Available from: [Link]
-
UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. HETEROCYCLES. 2011;83(10):2275. Available from: [Link]
-
The preparation of dicyano-1,3,4-thiadiazole and tricyanothiazole via 1,2,3-dithiazole chemistry. ElectronicsAndBooks. 2004. Available from: [Link]
-
Thiazole formation through a modified Gewald reaction. Scilit. 2015. Available from: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. 2015;11:1516-1522. Available from: [Link]
-
Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Tetrahedron Letters. 2006;47(39):7051-7054. Available from: [Link]
-
Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen. 2024;13(5). Available from: [Link]
-
3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.gov. 2023. Available from: [Link]
Sources
Methodological & Application
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(bromomethyl)-1,2-thiazole
Executive Summary
The scaffold 4-Bromo-3-(bromomethyl)-1,2-thiazole represents a high-value intermediate in the synthesis of fungicides, kinase inhibitors, and agrochemicals. Its unique dual-electrophile structure presents a specific synthetic challenge: distinguishing between the heteroaryl bromide at C4 (intended for cross-coupling) and the alkyl bromide at the C3-methyl position (highly susceptible to nucleophilic attack).
Standard Suzuki-Miyaura conditions employing aqueous bases (e.g.,
Structural Analysis & Reactivity Profile[1]
The substrate contains two distinct electrophilic sites with divergent reactivity profiles. Understanding this dichotomy is the key to successful catalysis.
| Feature | Position | Electronic Character | Primary Reactivity Mode | Risk Factor |
| Heteroaryl Halide | C4-Br | Oxidative Addition (Pd⁰ → Pdᴵᴵ) | Low reactivity requiring active ligands (e.g., SPhos, XPhos). | |
| Alkyl Halide | C3- | High instability in the presence of hydroxide, alkoxide, or amine bases. |
Decision Logic for Protocol Selection
The following workflow illustrates the critical decision path for selecting the appropriate coupling strategy based on the sensitivity of the C3-bromomethyl group.
Figure 1: Strategic decision tree for selecting the cross-coupling methodology based on the desired fate of the bromomethyl substituent.
Protocol 1: Stille Cross-Coupling (Neutral Conditions)
Best for: Substrates where the C3-bromomethyl group must remain intact. Mechanism: The Stille reaction utilizes organostannanes and operates under neutral conditions, completely avoiding the base-mediated hydrolysis of the alkyl bromide.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl-tributylstannane (
) (1.1 equiv) -
Catalyst:
(5 mol%) or (2 mol%) + (8 mol%) -
Promoter: CuI (10 mol%) - Accelerates the reaction, allowing lower temperatures.
-
Solvent: Anhydrous DMF or Toluene (Degassed)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.
-
Charging: Add the isothiazole substrate (1.0 mmol),
(1.1 mmol), and CuI (0.1 mmol). -
Catalyst Addition: Add
(0.05 mmol) quickly to minimize air exposure. -
Solvation: Add anhydrous DMF (5 mL, 0.2 M concentration).
-
Degassing: Sparge the solution with Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC/LCMS.
-
Note: The C4-Br is less reactive than typical aryl bromides; if conversion is slow, increase temp to 90°C.
-
-
Workup (Tin Removal): Cool to RT. Dilute with EtOAc. Wash with 10% aqueous KF (potassium fluoride) solution for 30 minutes (precipitates tin as insoluble
). Filter through Celite. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol 2: Anhydrous Suzuki-Miyaura Coupling
Best for: Scalable synthesis avoiding toxic tin reagents (Green Chemistry focus).
Critical Modification: Use of Cesium Fluoride (CsF) or anhydrous
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (
) (1.5 equiv) -
Catalyst:
(5 mol%) or /XPhos (for sterically hindered aryls). -
Base: Anhydrous CsF (2.5 equiv) or finely ground anhydrous
. -
Solvent: Anhydrous THF or Toluene.
Step-by-Step Methodology
-
Drying: Ensure all glassware and the inorganic base (CsF or
) are strictly anhydrous. Bake the base in an oven at 120°C overnight if necessary. -
Charging: In a glovebox or under Argon flow, combine the isothiazole (1.0 mmol), boronic acid (1.5 mmol), base (2.5 mmol), and catalyst (0.05 mmol) in a reaction vial.
-
Solvation: Add anhydrous THF (5 mL).
-
Reaction: Seal and heat to reflux (66°C for THF) or 90°C (for Toluene) for 16 hours.
-
Why CsF? Fluoride activates the boronic acid to the boronate species without generating a high concentration of nucleophilic hydroxide or alkoxide ions, preserving the
.
-
-
Filtration: Filter the mixture through a pad of silica or Celite to remove inorganic salts.
-
Analysis: Check LCMS. The mass spectrum should show the coupled product retaining the bromine isotope pattern (from the remaining
).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product contains -CH₂OH or -CH₂OMe | Hydrolysis/Solvolysis of the alkyl bromide. | CRITICAL: Switch to Protocol 1 (Stille) or ensure Protocol 2 conditions are strictly anhydrous. Avoid MeOH/EtOH completely. |
| Low Conversion of C4-Br | Isothiazole ring is electron-rich/deactivated compared to benzene. | Switch to electron-rich, bulky ligands like XPhos or SPhos to facilitate oxidative addition. Increase temp to 100°C. |
| Protodehalogenation (C4-H formed) | Avoid alcoholic solvents. Ensure the solvent is rigorously degassed. | |
| Homocoupling of Boronic Acid | Oxidative coupling due to | Improve degassing (freeze-pump-thaw). Reduce catalyst loading. |
Reaction Pathway Visualization
The following diagram details the mechanism and potential side-reaction pathways (in red) that these protocols are designed to avoid.
Figure 2: Mechanistic pathway showing the desired cross-coupling cycle versus the competitive side reactions at the alkyl bromide site.
References
-
Mechanistic Studies on Isothiazole Coupling
- Synthesis and Reactivity of Isothiazoles.
- Source: Comprehensive Heterocyclic Chemistry III.
-
Stille Coupling Conditions
-
Anhydrous Suzuki Coupling (CsF Method)
-
Chemoselectivity in Halomethyl-Heterocycles
- General review of Palladium-C
- Source: Sigma-Aldrich (Merck) Technical Library.
Sources
Application Notes and Protocols: A Guide to the Synthesis of Isothiazole-Based Peptidomimetics via Halogenated Intermediates
Introduction: The Strategic Role of Isothiazoles in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[1] Among the diverse heterocyclic scaffolds employed in peptidomimetic design, the isothiazole ring has emerged as a particularly valuable component.[2] Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, can act as a bioisosteric replacement for amide bonds, influencing molecular conformation and enhancing interactions with biological targets.[3][4] Its derivatives have demonstrated a wide range of biological activities, finding application as pharmaceuticals and agrochemicals.[2]
This guide provides a comprehensive overview of the synthetic strategies for preparing isothiazole-based peptidomimetics, with a specific focus on the utility of halogenated isothiazole intermediates. Halogenated isothiazoles are versatile building blocks that can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse peptide-like side chains.[5] We will detail robust protocols for the synthesis of these key intermediates and their subsequent elaboration into complex peptidomimetic structures.
I. Synthesis of Halogenated Isothiazole Intermediates
The introduction of a halogen atom onto the isothiazole ring is a critical first step, as it provides a reactive handle for subsequent diversification. The choice of halogenating agent and reaction conditions is crucial for achieving high yields and regioselectivity.
A. Oxidative Cyclization and Halogenation of Thioamides
A common and efficient method for the synthesis of halogenated isothiazoles involves the direct reaction of a thioamide with a halogen in a suitable solvent.[6][7] This process is believed to proceed through an oxidative-cyclization mechanism.[6]
General Reaction Scheme:
Caption: Oxidative cyclization of a thioamide to a halogenated isothiazole.
Protocol 1: Synthesis of 5-Bromo-3-methylisothiazole
This protocol describes the synthesis of a model 5-bromoisothiazole derivative from the corresponding thioamide.
Materials:
-
3-Aminocrotononitrile
-
Hydrogen sulfide gas
-
Pyridine
-
Ethanol
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of the Thioamide Precursor: In a fume hood, bubble hydrogen sulfide gas through a solution of 3-aminocrotononitrile in pyridine and ethanol at 0°C. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the excess hydrogen sulfide by bubbling nitrogen through the solution. Concentrate the reaction mixture under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 3-aminobut-2-enethioamide.
-
Bromination and Cyclization: Dissolve the 3-aminobut-2-enethioamide (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath.
-
Add a solution of bromine (1.1 eq) in DCM dropwise to the cooled solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quenching and Extraction: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-3-methylisothiazole.
Table 1: Common Halogenating Agents for Isothiazole Synthesis
| Halogenating Agent | Target Halogen | Typical Substrates | Notes |
| N-Bromosuccinimide (NBS) | Bromine | Electron-rich isothiazoles | Mild and selective brominating agent.[6] |
| N-Chlorosuccinimide (NCS) | Chlorine | Electron-rich isothiazoles | Similar reactivity to NBS for chlorination.[6] |
| N-Iodosuccinimide (NIS) | Iodine | Electron-rich isothiazoles | Effective for introducing iodine.[6] |
| Bromine (Br₂) | Bromine | Thioamides, activated isothiazoles | Highly reactive, may require careful control of stoichiometry.[8] |
| Iodine (I₂) | Iodine | Thioamides | Used in oxidative cyclization reactions.[8] |
| Sulfuryl chloride (SO₂Cl₂) | Chlorine | Thioamides | Can be used for chlorination during cyclization.[8] |
II. Functionalization of Halogenated Isothiazoles via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of complex organic molecules, including peptidomimetics.[9][10] Halogenated isothiazoles are excellent substrates for these reactions, allowing for the introduction of a wide array of functional groups that can mimic amino acid side chains.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[11][12]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a halogenated isothiazole.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-3-methylisothiazole with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromoisothiazole with an arylboronic acid.
Materials:
-
4-Bromo-3-methylisothiazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-3-methylisothiazole (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and a degassed aqueous solution of K₂CO₃ (2.0 M).
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-methyl-4-phenylisothiazole.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13]
Protocol 3: Sonogashira Coupling of 5-Iodoisothiazole with Phenylacetylene
Materials:
-
5-Iodoisothiazole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 5-iodoisothiazole (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and TEA, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the desired 5-(phenylethynyl)isothiazole.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14]
Protocol 4: Buchwald-Hartwig Amination of 4-Chloroisothiazole with Benzylamine
Materials:
-
4-Chloroisothiazole
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox, combine Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) in a reaction vessel.
-
Add a solution of 4-chloroisothiazole (1.0 eq) and benzylamine (1.2 eq) in toluene.
-
Reaction: Seal the vessel and heat the mixture to 100°C for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield N-benzylisothiazol-4-amine.
Table 2: Comparison of Cross-Coupling Reactions for Isothiazole Functionalization
| Reaction | Bond Formed | Key Reagents | Advantages | Limitations |
| Suzuki-Miyaura | C-C | Pd catalyst, base, organoboron reagent | Wide functional group tolerance, commercially available reagents.[11][12] | Boronic acids can be unstable. |
| Sonogashira | C-C (alkyne) | Pd/Cu catalyst, base, terminal alkyne | Mild reaction conditions, direct introduction of alkynes.[13] | Sensitive to oxygen, requires inert atmosphere. |
| Buchwald-Hartwig | C-N | Pd catalyst, ligand, base, amine | Forms C-N bonds with a wide range of amines.[14] | Ligand selection can be crucial, potential for side reactions. |
| Stille | C-C | Pd catalyst, organotin reagent | Tolerates a wide range of functional groups. | Toxicity of organotin reagents is a major concern. |
| Heck | C-C (alkene) | Pd catalyst, base, alkene | Atom economical, no need for organometallic reagents. | Regioselectivity can be an issue. |
III. Overall Synthetic Workflow
The preparation of isothiazole-based peptidomimetics using halogenated intermediates can be summarized in the following workflow:
Caption: General workflow for the synthesis of isothiazole-based peptidomimetics.
IV. Conclusion and Future Perspectives
The use of halogenated intermediates provides a robust and versatile platform for the synthesis of a diverse array of isothiazole-based peptidomimetics. The palladium-catalyzed cross-coupling reactions detailed in this guide allow for the systematic variation of substituents on the isothiazole core, enabling the exploration of structure-activity relationships in drug discovery programs. As our understanding of the biological roles of isothiazole-containing molecules continues to grow, the development of novel and efficient synthetic methodologies will remain a critical endeavor for medicinal chemists and drug development professionals.
References
- A process for preparing halogenated isothiazoles.
- Product Class 15: Isothiazoles. Science of Synthesis.
-
A PROCESS FOR PREPARING HALOGENATED ISOTHIAZOLES. WIPO Patentscope. [Link]
-
Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. MDPI.
-
Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. [Link]
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. National Center for Biotechnology Information. [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications (RSC Publishing). [Link]
-
Synthesis and Conformation-Activity Relationships of the Peptide Isosteres of FK228 and Largazole. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. National Center for Biotechnology Information. [Link]
-
Thiazoles in Peptides and Peptidomimetics. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
-
Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes. National Center for Biotechnology Information. [Link]
-
High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes. Journal of the American Chemical Society. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information. [Link]
-
Isothiazole. Wikipedia. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]
-
Sonogashira Coupling. YouTube. [Link]
-
Isothiazole synthesis. Organic Chemistry Portal. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]
-
Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. International Conference on Materials and Processing. [Link]
-
Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry. [Link]
-
1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. National Center for Biotechnology Information. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Isothiazole - Wikipedia [en.wikipedia.org]
- 3. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. WO1994021617A1 - A process for preparing halogenated isothiazoles - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. icmpp.ro [icmpp.ro]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-(bromomethyl)-1,2-thiazole
Current Status: Online
Role: Senior Application Scientist Subject: Optimization of Wohl-Ziegler Bromination for Isothiazole Intermediates
Executive Summary
The synthesis of 4-Bromo-3-(bromomethyl)-1,2-thiazole (also known as 4-bromo-3-(bromomethyl)isothiazole) is a critical bottleneck in the production of bioactive scaffolds, including antipsychotics like Lurasidone. The primary route involves the Wohl-Ziegler radical bromination of 4-bromo-3-methyl-1,2-thiazole using N-bromosuccinimide (NBS).
Users frequently encounter three failure modes:
-
Stalled Conversion: Reaction stops at 50-60% conversion.
-
Over-Bromination: Formation of the inseparable gem-dibromomethyl impurity.
-
Product Instability: Degradation of the reactive alkyl bromide during silica gel chromatography.
This guide provides a self-validating protocol and troubleshooting logic to maximize yield (>75%) and purity.
Module 1: The Optimized Protocol
Standardizing the reaction conditions is the first step to reproducibility.
The "Golden" Standard Workflow
| Parameter | Specification | Rationale |
| Substrate | 4-Bromo-3-methyl-1,2-thiazole (1.0 eq) | Starting material must be dry and free of radical scavengers (e.g., antioxidants). |
| Reagent | Recrystallized NBS (1.05 eq) | Commercial NBS often contains HBr or is degraded. Recrystallize from H₂O to ensure active bromine source. |
| Initiator | AIBN (0.05 eq) or BPO (0.05 eq) | AIBN is preferred for cleaner by-products; BPO is more robust if trace moisture is present. |
| Solvent | Trifluorotoluene (PhCF₃) or Chlorobenzene | Avoid CCl₄ (toxic/banned). PhCF₃ has a higher boiling point (102°C), accelerating the radical kinetics. |
| Concentration | 0.2 M to 0.5 M | High dilution minimizes intermolecular side reactions (dimerization). |
| Temperature | Reflux (100–110°C) | Essential for homolytic cleavage of the initiator. |
Step-by-Step Execution
-
Degassing: Dissolve substrate in anhydrous solvent. Sparge with Nitrogen/Argon for 15 minutes. Oxygen is a radical quencher and the #1 cause of stalled reactions.
-
Addition: Add NBS (solid) and 50% of the AIBN.
-
Initiation: Heat to reflux. You must observe a color change (often orange
pale yellow) and the floating of succinimide (which is less dense than the solvent). -
Chase: If conversion <90% after 2 hours, add the remaining AIBN dissolved in a small amount of solvent.
-
Quench: Cool to 0°C to precipitate remaining succinimide. Filter immediately.
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Adding more NBS doesn't help. Why?
Diagnosis: You are likely suffering from "Radical Death" caused by oxygen ingress or initiator depletion.
The Science: The half-life of AIBN at 100°C is extremely short (<0.1 hour). If the reaction isn't complete quickly, you run out of radicals. Furthermore, NBS requires a "trace" of HBr to generate the active Br
-
Do not dump all initiator at the start. Add it in portions (e.g., 0.02 eq every hour).
-
Light Assist: Shine a 300W tungsten lamp on the reflux condenser. Photons can sustain the radical chain even when thermal initiators are depleted [1].
Q2: I see a "Twin Spot" on TLC just above my product. What is it?
Diagnosis: Over-bromination leading to 4-bromo-3-(dibromomethyl)-1,2-thiazole . The Science: The product (monobromide) is also a substrate for bromination. If the local concentration of radicals is too high, or if you use >1.1 eq of NBS, the second bromine adds rapidly. Corrective Action:
-
Stoichiometry Control: Never exceed 1.05 eq of NBS. It is better to have 5% unreacted starting material (separable) than 5% dibromo impurity (often inseparable).
-
High Dilution: Dilute the reaction to 0.1 M to statistically favor the encounter of radicals with the abundant starting material rather than the product.
Q3: My yield drops significantly after column chromatography. The product turns dark.
Diagnosis: Acid-catalyzed hydrolysis/degradation. The Science: Silica gel is slightly acidic (pH 5-6). The bromomethyl group is an electrophile; on acidic silica, it can hydrolyze to the alcohol or eliminate HBr. Corrective Action:
-
Neutralize Silica: Pre-wash your silica column with 1% Triethylamine in Hexanes.
-
Alternative Stationary Phase: Use Neutral Alumina . It is far gentler on alkyl halides.
-
Rapid Filtration: Avoid a long column. Use a "plug" filtration to remove polar succinimide and baseline impurities, then recrystallize (if solid) or distill (Kugelrohr).
Module 3: Visualizing the Process
Figure 1: Reaction Logic & Mechanism
This diagram illustrates the radical chain propagation and the critical decision points for the operator.
Caption: The Wohl-Ziegler radical cycle. Note the red dotted line: prolonged reaction times increase the risk of over-bromination.
Figure 2: Troubleshooting Decision Tree
Follow this logic when the yield is below specification.
Caption: Diagnostic flow for correcting common synthetic failures in isothiazole bromination.
References
-
Wohl-Ziegler Reaction Mechanism & Conditions. Organic Chemistry Portal.[1] (Detailed mechanism of allylic/benzylic bromination). [Link][2]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry (2017). (Provides context on handling brominated thiazole/isothiazole scaffolds and stability). [Link]
- Process for producing 4-bromothioanisole (Analogous Radical Bromination).
-
N-Bromosuccinimide (NBS) Reagent Profile. Wikipedia. (General properties, solubility, and removal of succinimide by-products).[3] [Link][1][2][4]
Sources
Optimizing solvent selection for SN2 reactions of 3-(bromomethyl)-1,2-thiazole
Ticket ID: #SN2-ISO-003 Subject: Solvent Selection & Reaction Optimization for 3-(bromomethyl)-1,2-thiazole Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction
Welcome to the Technical Support Center. You are likely encountering yield inconsistencies or purification bottlenecks in the nucleophilic substitution of 3-(bromomethyl)-1,2-thiazole .
This substrate presents a unique dichotomy:
-
High Reactivity: The bromomethyl group is activated by the adjacent
-system of the isothiazole ring (analogous to a benzylic halide), making it an excellent electrophile. -
Structural Fragility: The isothiazole ring contains a basic nitrogen (N2) and a sensitive N-S bond. This creates risks of self-quaternization (polymerization) and ring degradation if the solvent environment is incorrectly tuned.
This guide moves beyond generic textbook advice to provide a precision-engineered solvent strategy for this specific heterocycle.
Module 1: Solvent Selection Logic
The Core Mechanism: "Naked" Nucleophiles
For an SN2 reaction, the rate law is
-
Protic Solvents (AVOID): Solvents like Ethanol (EtOH) or Methanol (MeOH) form a "cage" around anionic nucleophiles (like
or ) via hydrogen bonding.[1] This stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy ( ) required to reach the transition state. -
Polar Aprotic Solvents (PREFERRED): Solvents like DMF, DMSO, or Acetonitrile solvate the cation (e.g.,
) efficiently via their electronegative oxygen/nitrogen atoms but cannot form hydrogen bonds with the anionic nucleophile. This leaves the anion "naked" and highly reactive.
Substrate-Specific Solvent Matrix
For 3-(bromomethyl)-1,2-thiazole, we recommend the following hierarchy based on dielectric constant (
| Solvent | Type | Dielectric ( | Suitability | Technical Notes |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | High | Excellent balance.[1] High polarity for rate, but low BP (82°C) allows easy removal.[1] First choice for scale-up.[1] |
| DMF | Polar Aprotic | 36.7 | Medium | Very fast rates.[1] Hard to remove (BP 153°C).[1] Risk of thermal decomposition of substrate during distillation. |
| DMSO | Polar Aprotic | 46.7 | Medium | Fastest rates due to high polarity.[1] Extremely difficult to remove (BP 189°C).[1] Use only if MeCN fails. |
| Acetone | Polar Aprotic | 20.7 | Low/Med | Good for solubility, but lower boiling point limits reaction temperature.[1] Nucleophiles (e.g., |
| Ethanol/Water | Protic | 24 / 80 | Critical Failure | H-bonding suppresses nucleophilicity.[1] Water promotes hydrolysis of the C-Br bond to the alcohol. |
Module 2: Troubleshooting & Diagnostics
Common Failure Modes
Issue 1: "My reaction is stuck at 50% conversion."
-
Diagnosis: Are you using a protic co-solvent? Is the nucleophile a heterogeneous suspension?
-
Fix: Switch to DMSO or add a phase transfer catalyst (e.g., 18-Crown-6) if using a less polar solvent like Acetone.[1]
Issue 2: "I see a precipitate forming that isn't my product (Polymerization)."
-
Cause: Self-Quaternization .[1] The basic nitrogen of one isothiazole molecule attacks the bromomethyl group of another.
-
Fix:
-
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M).
-
Order of Addition: Add the substrate slowly to a solution of the nucleophile, ensuring the nucleophile is always in excess.
-
Issue 3: "I cannot remove the solvent without degrading the product."
-
Cause: High boiling point solvents (DMF/DMSO) require heat to distill, which degrades the thermally sensitive isothiazole.
-
Fix: Use the LiCl Wash Method (detailed in Module 3) or lyophilization.
Module 3: Advanced Experimental Protocol
Standard Operating Procedure (SOP): Azidation of 3-(bromomethyl)-1,2-thiazole
Objective: Conversion of bromide to azide using Sodium Azide (
Step-by-Step Workflow
-
Preparation:
-
Reaction Assembly:
-
Addition:
-
Monitoring:
-
Work-up (The Critical Step):
-
If MeCN: Concentrate under reduced pressure at <30°C. Resuspend in EtOAc/Water.
-
If DMF/DMSO: Do NOT distill.
-
Module 4: Visualization
Figure 1: Solvent Decision Logic
Caption: Decision tree for selecting the optimal solvent based on substrate stability and nucleophile type.[1]
Figure 2: Reaction & Workup Workflow
Caption: Operational workflow emphasizing the critical LiCl wash step for high-boiling solvents.
Module 5: Frequently Asked Questions (FAQs)
Q: Why can't I use Ethanol? It dissolves everything perfectly.
A: Ethanol is a protic solvent.[1] The hydroxyl (-OH) protons form strong hydrogen bonds with your anionic nucleophile (
Q: My LCMS shows a mass corresponding to [M+Substrate]. What is this? A: This is the self-alkylation dimer . The nitrogen in the isothiazole ring of one molecule has attacked the bromomethyl group of another. This is a common side reaction in concentrated solutions.[1] Solution: Dilute your reaction to <0.1 M and add the substrate slowly to the nucleophile.
Q: How do I get rid of DMSO? It ruins my NMR. A: Do not try to rotovap DMSO; the heat will degrade your isothiazole. Use the LiCl extraction method : Dilute with Ethyl Acetate and wash 3–4 times with 5% aqueous Lithium Chloride. The Li+ ion coordinates strongly to the DMSO oxygen, pulling it into the water layer [3].
Q: Is the starting material stable on the shelf? A: 3-(bromomethyl)-1,2-thiazole is relatively unstable. It should be stored at -20°C under an inert atmosphere (Argon/Nitrogen). The C-Br bond is susceptible to hydrolysis by atmospheric moisture, releasing HBr and forming the alcohol.
References
-
Solvent Effects in Organic Chemistry : Reichardt, C., & Welton, T. (2011).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General authority on solvation mechanisms).[1]
-
SN2 Reaction Kinetics : LibreTexts Chemistry. (2021).[1][4][5] 7.5: SN1 vs SN2. Link[1]
-
DMF/DMSO Removal Protocols : University of Rochester, Department of Chemistry. Workup: DMF or DMSO. Link
-
Reactivity of Bromomethyl Isothiazoles : BenchChem. Experimental protocol for nucleophilic substitution. Link (General reactivity patterns for halogenated azoles).
Sources
Troubleshooting low reactivity of the C4-bromo position in isothiazoles
The following technical support guide is designed for researchers encountering difficulties with the functionalization of 4-bromoisothiazoles. It synthesizes mechanistic insights with practical, field-tested troubleshooting protocols.
Ticket ID: #ISO-Br-004 Topic: Troubleshooting Low Reactivity of 4-Bromoisothiazole in Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
Diagnostic Overview: Why is my reaction failing?
The 4-bromoisothiazole scaffold presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling. Unlike its isomer thiazole (1,3-thiazole), the isothiazole (1,2-thiazole) ring possesses a weak N–S bond and unique electronic distribution that hampers standard oxidative addition.
The Core Issues
-
Catalyst Poisoning (The "Sulfur Trap"): The isothiazole sulfur and nitrogen atoms are potent ligands. They coordinate to the active Pd(0) species, forming stable, non-reactive complexes (resting states) that prevent the catalytic cycle from turning over.
-
Electronic Deactivation: The C4 position is the most electron-rich carbon on the ring. While this makes it the preferred site for electrophilic aromatic substitution (SEAr), it makes the C–Br bond electron-rich and strong, significantly raising the activation energy required for oxidative addition by Pd(0).
-
Ring Instability: The N–S bond is susceptible to reductive cleavage or nucleophilic attack by strong bases (e.g., hydroxides, alkoxides) often used in standard Suzuki protocols, leading to "black tar" decomposition.
Visualizing the Failure Mode
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination pathway.
Figure 1: The kinetic competition between productive oxidative addition and non-productive catalyst poisoning by the isothiazole heteroatoms.
Protocol Module: Optimizing Suzuki-Miyaura Coupling
If standard conditions (e.g., Pd(PPh3)4, Na2CO3, DME/Water) result in <10% yield or recovered starting material, follow this optimization matrix.
The "Bulky Ligand" Solution
To prevent N/S coordination, you must use bulky, electron-rich phosphine ligands. These ligands sterically crowd the metal center, preventing the isothiazole nitrogen/sulfur from binding while simultaneously accelerating oxidative addition into the difficult C4–Br bond.
Recommended Catalyst Systems:
-
Primary Choice: XPhos Pd G3 or G4 (Precatalysts ensure accurate Pd:L ratio).
-
Secondary Choice: Pd-PEPPSI-IPr (N-Heterocyclic Carbene ligands are excellent for sulfur-containing substrates).
-
Ligand Only: CataCXium A or SPhos .
The "Anhydrous Base" Strategy
Aqueous bases often hydrolyze the N–S bond. Switch to anhydrous conditions using fluoride or phosphate bases.
Optimized Protocol (Step-by-Step)
| Parameter | Standard (Fail) | Optimized (Success) | Rationale |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 (2-5 mol%) | Bulky ligand prevents poisoning; Precatalyst ensures rapid activation. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (finely ground) or CsF | Anhydrous bases prevent ring opening; CsF aids transmetalation. |
| Solvent | DME / H₂O | 1,4-Dioxane or Toluene (Dry) | High boiling point required; anhydrous environment protects the N-S bond. |
| Temp | 80 °C | 100–110 °C | High energy barrier at C4 requires elevated temperature. |
Experimental Procedure:
-
Charge a reaction vial with 4-bromoisothiazole (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.03 equiv).
-
Seal and purge with Argon for 5 minutes (Oxygen is fatal to this catalyst system).
-
Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.
-
Heat to 100 °C for 12–16 hours.
-
QC Check: If starting material remains, do not add more catalyst. The catalyst is likely poisoned.[1][2] Filter through Celite and attempt the reaction with Pd-PEPPSI-IPr in Toluene.
Advanced Troubleshooting: Metal-Halogen Exchange
If Pd-catalysis fails completely, you must invert the reactivity by converting the C4-bromide into a C4-nucleophile (organomagnesium/lithium).
Critical Warning: The Halogen Dance
Do NOT use n-Butyllithium (n-BuLi). Isothiazoles have acidic protons at C5. Treatment with simple alkyllithiums often leads to:
-
Deprotonation at C5 (instead of exchange at C4).
-
Halogen Dance: The Lithium migrates to C5, and the Bromine migrates to C4 or C3, resulting in scrambled regioisomers.
The Solution: Turbo-Grignard (Knochel-Hauser Base)
Use iPrMgCl·LiCl (Turbo-Grignard). This reagent is selective for Br/Mg exchange over deprotonation and operates at temperatures that suppress the halogen dance.[3]
Magnesiation Protocol
-
Preparation: Dissolve 4-bromoisothiazole in anhydrous THF (0.5 M) under Argon.
-
Temperature: Cool to 0 °C (Ice bath). Note: Unlike simple aryls, do not cool to -78 °C; the exchange is too slow. Do not run at RT; the ring is unstable.
-
Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir at 0 °C for 30–60 minutes.
-
Verification: Quench a small aliquot with D₂O and check NMR. You should see >90% deuterium incorporation at C4.
-
Electrophile Trapping: Add your electrophile (aldehyde, ketone, or ZnCl₂ for Negishi coupling) at 0 °C.
Decision Tree: Workflow for 4-Bromoisothiazole
Use this logic flow to determine your next experimental step.
Figure 2: Strategic decision tree for troubleshooting reactivity issues.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the Suzuki coupling? A: Yes, but with caution. Microwave heating is excellent for overcoming the high activation energy of the C4–Br bond. However, isothiazoles are thermally sensitive. Limit temperature to 120 °C and reaction time to 10–20 minutes. Ensure the vessel is thoroughly degassed to prevent oxidative decomposition of the catalyst at high temperatures.
Q: Why do I see a byproduct with a mass corresponding to [M+H] where the Bromine is gone but no coupling occurred? A: This is hydrodehalogenation. It occurs when the oxidative addition happens (Pd inserts), but the transmetalation is too slow. The Pd(II) intermediate grabs a hydride (from the solvent or phosphine ligand) and reductively eliminates.
-
Fix: Increase the concentration of the boronic acid (2.0 equiv) and switch to a more active base like CsF to accelerate transmetalation.
Q: I need to install an amine at C4. Can I use Buchwald-Hartwig amination? A: Direct C–N coupling at C4 is extremely difficult due to the electron-rich nature of the position (reductive elimination of C–N is slow).
-
Alternative: It is often higher yielding to use the Turbo-Grignard method (Section 3) to generate the Grignard, then react with an electrophilic amine source (like a hydroxylamine benzoate) or transmetalate to Zinc and perform a Negishi coupling with a heteroaryl halide.
References
-
Mechanistic Insight on Catalyst Poisoning: O'Hara, F., et al. "Palladium-Catalyzed Cross-Coupling of Isothiazoles." Journal of Organic Chemistry, 2012. [Link]
-
Turbo-Grignard Reagents (Knochel-Hauser Base): Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. [Link]
-
Pd-PEPPSI Catalysts for Sulfur Heterocycles: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006. [Link]
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Synthesis of Removable Generation 3 Palladium Precatalysts." Chemical Science, 2013. [Link]
Sources
Technical Support Center: Purification of 4-Bromo-3-(bromomethyl)-1,2-thiazole
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the removal of metal impurities from 4-Bromo-3-(bromomethyl)-1,2-thiazole products. Our goal is to equip you with the scientific rationale and practical protocols to ensure the highest purity of your compounds, a critical aspect in pharmaceutical development and chemical research.
Introduction: The Challenge of Metal Impurities in Thiazole Synthesis
The synthesis of functionalized thiazoles, such as this compound, often involves the use of transition metal catalysts.[1] While indispensable for achieving desired chemical transformations, these metals can persist as impurities in the final product. Common metallic contaminants, particularly palladium and copper, are frequently employed in cross-coupling and cyclization reactions to construct the thiazole ring or introduce substituents.[2][3][4]
Residual metals in active pharmaceutical ingredients (APIs) are a significant concern due to their potential toxicity and their ability to interfere with downstream processes and biological assays.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products, making their removal a critical step in process chemistry.[5][6]
This guide provides a structured approach to identifying and resolving metal contamination issues in your this compound products.
Frequently Asked Questions (FAQs)
Q1: What are the most likely metal impurities in my this compound product?
A1: The most probable metal contaminants are catalysts used during the synthesis. For thiazole derivatives, these are commonly palladium (from cross-coupling reactions like Suzuki or Heck) and copper (used in various cyclization and C-H activation reactions).[2][4] Iron from stainless steel reactors can also be a potential, though less common, contaminant. A thorough review of your synthetic route is the best way to identify the specific metals used.
Q2: How can I detect and quantify the level of metal contamination?
A2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace metal impurities in pharmaceutical products.[5][7][8] It offers high sensitivity, often down to parts-per-billion (ppb) levels, and can analyze a wide range of elements simultaneously.[5]
Q3: What are the primary methods for removing metal impurities?
A3: The most common and effective methods include:
-
Metal Scavengers (Chelation): Using solid-supported or soluble chelating agents that selectively bind to the metal, which can then be removed by filtration.[9][10][11]
-
Activated Carbon Treatment: Adsorption of metal impurities onto the porous surface of activated carbon.[12][13][14]
-
Silica Gel Chromatography: Separation of the desired compound from metal impurities based on differential adsorption to the silica stationary phase.[15][16]
-
Recrystallization: A purification technique based on the differential solubility of the compound and impurities in a suitable solvent system.[17][18][19]
Q4: Is one purification method universally better than others?
A4: No, the optimal method depends on several factors, including the specific metal impurity, its concentration, the properties of your this compound product (e.g., solubility, stability), and the desired final purity level. Often, a combination of methods is most effective.
Troubleshooting Guides
This section provides a problem-and-solution framework for common challenges encountered during the removal of metal impurities.
Problem 1: High Levels of Palladium Detected After Initial Purification
Symptoms:
-
ICP-MS analysis shows palladium levels exceeding acceptable limits.
-
The product solution may have a dark, colloidal appearance.
dot
Caption: Troubleshooting workflow for high palladium levels.
Detailed Solutions:
-
Metal Scavengers (Chelation):
-
Rationale: Scavengers are functionalized materials (often silica- or polymer-based) that contain ligands with a high affinity for specific metals. For palladium, thiol-based scavengers are particularly effective. The chelating agent forms a stable, insoluble complex with the palladium, which can then be easily filtered off.[10][20]
-
Protocol:
-
Select a suitable palladium scavenger (e.g., thiol-functionalized silica gel).
-
Add the scavenger (typically 3-5 equivalents relative to the palladium content) to a solution of your crude product.
-
Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined experimentally.
-
Filter the mixture through a pad of celite to remove the scavenger-metal complex.
-
Analyze the filtrate for residual palladium content.
-
-
-
Activated Carbon Treatment:
-
Rationale: Activated carbon has a high surface area and can adsorb a wide range of impurities, including colloidal palladium particles.[12][13] It is a cost-effective method, but it can sometimes lead to product loss due to non-specific adsorption.
-
Protocol:
-
Add activated carbon (typically 5-10% w/w relative to your product) to a solution of your crude this compound.
-
Stir the mixture at room temperature or slightly elevated temperature for 1-3 hours.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate to obtain the purified product.
-
-
Problem 2: Persistent Copper Contamination
Symptoms:
-
ICP-MS analysis indicates unacceptable levels of copper.
-
The product may have a faint blue or green tint.
dot
Caption: Decision pathway for removing copper impurities.
Detailed Solutions:
-
Aqueous Wash with Chelating Agents:
-
Rationale: If your product is in an organic solvent, you can perform a liquid-liquid extraction with an aqueous solution of a chelating agent. The chelator will form a water-soluble complex with the copper, which will then be partitioned into the aqueous phase.[21]
-
Protocol:
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonium chloride. The pH may need to be adjusted to optimize chelation.
-
Separate the aqueous layer. Repeat the wash if necessary.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
-
Solid-Phase Scavengers:
-
Rationale: Similar to palladium removal, specialized scavenger resins with high affinity for copper can be used. Thiourea and amine-functionalized resins are often effective for copper removal.[21] This method is particularly useful if your product has some water solubility or itself chelates copper, making aqueous washes less effective.
-
Protocol:
-
Select a suitable copper scavenger resin.
-
Add the resin to a solution of your crude product and stir for several hours.
-
Filter to remove the resin and concentrate the filtrate.
-
-
Problem 3: Product Loss During Silica Gel Chromatography
Symptoms:
-
Low recovery of this compound after column chromatography.
-
Streaking or tailing of the product on the TLC plate.
Detailed Solutions:
-
Mobile Phase Modification:
-
Rationale: The thiazole nitrogen in your product is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and product loss. Adding a small amount of a basic modifier to the mobile phase can neutralize these active sites.
-
Troubleshooting Step: Add 0.1-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate). This will compete with your product for binding to the acidic sites on the silica, resulting in better peak shape and improved recovery.
-
-
Choice of Stationary Phase:
-
Rationale: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase.
-
Troubleshooting Step: Use neutral or basic alumina instead of silica gel. Alternatively, deactivated silica gel (pre-treated with a base) can be used.
-
Problem 4: Failure to Crystallize During Recrystallization
Symptoms:
-
The product "oils out" instead of forming crystals.
-
No solid precipitates upon cooling.
Detailed Solutions:
-
Solvent System Optimization:
-
Rationale: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar, brominated compound like this compound, a moderately polar solvent or a two-solvent system is often required.
-
Troubleshooting Steps:
-
Single Solvent: Experiment with solvents like ethanol, isopropanol, or acetonitrile.[18][19]
-
Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[22]
-
-
-
Inducing Crystallization:
-
Rationale: Sometimes, crystallization needs a nucleation site to begin.
-
Troubleshooting Steps:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution.
-
-
Summary of Purification Methods
| Method | Typical Metal Removal Efficiency | Potential Product Loss | Key Considerations |
| Metal Scavengers | >99%[9] | < 5%[21] | Highly selective for specific metals. Higher cost than other methods. |
| Activated Carbon | Variable, depends on metal form | 5 - 20% | Cost-effective, but can have non-specific product adsorption.[23] |
| Silica Gel Chromatography | >98% | 10 - 30% | Can remove other organic impurities simultaneously. Prone to product loss with polar/basic compounds.[21] |
| Recrystallization | Variable, effective for removing occluded metals | 5 - 20% | Highly dependent on finding a suitable solvent system. Can be very effective for achieving high purity.[19] |
References
- BenchChem. (2025). Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions.
- Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist.
-
Royal Society of Chemistry. (2024). 2H-Thiazolo[4,5-d][2][5][21]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science.
- Spectroscopy Online. (2012). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
- YouTube. (2023). Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
- Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry.
- PuroCarbon S.L. (2024).
- HJT Lignite. (2024). Application of Activated Carbon in Pharma and Medical Industry.
- MDPI. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
- EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products.
- BenchChem. (2025).
- CEFIC. (n.d.).
- ResearchGate. (2020).
- Apeiron Synthesis. (2020). Supportive Technologies - Metal Scavengers.
- Chemviron. (n.d.). Specialised Activated Carbon Solutions for Pharma Industry.
- SimoChem. (2025).
- ResearchGate. (2015). Effect of different type of scavengers on the photocatalytic removal of copper and cyanide in the presence of TiO2@yeast hybrids.
- PubMed. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities.
- ResearchGate. (2024). Synthesis of thiazoles in the presence of iron(III)
- University of Rochester. (n.d.).
- YouTube. (2022).
- YouTube. (2021).
- BenchChem. (2025). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
- ResearchGate. (2026). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
- PubMed. (2017).
- National Institutes of Health. (2011).
- Danaher Life Sciences. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.
- LCGC International. (2013).
- Biotage. (n.d.). Metal Scavenger User Guide.
- SSE Enterprise. (2025).
- MDPI. (2022).
- Columbia University. (n.d.).
- The ScienceMadness Discussion Board. (2013).
- YouTube. (2022). What are Chelating Agents? | Knead to Know Basis | BAKERpedia.
- ResearchGate. (2015).
- ResearchGate. (2025).
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Science.gov. (n.d.).
- Reddit. (2025). Your trick to remove residual palladium : r/Chempros.
- Bentham Science Publishers. (2024).
- Teledyne LABS. (n.d.).
- Royal Society of Chemistry. (2018).
- BenchChem. (2025). Technical Support Center: Purification of 2-(Bromomethyl)
- YouTube. (2024). Ask Dr.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. 2 H -Thiazolo[4,5- d ][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03874F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 10. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Functionalizing the Sterically Congested 4-Bromo-1,2-Thiazole Core
Ticket ID: #ISO-BR-004 Status: Open Priority: High (Blocker) Subject: Overcoming steric hindrance at the C4 position induced by C3-substituents.
Executive Summary: The "Orth-Effect" Blockade
You are likely here because your standard Suzuki (
The Problem: In 1,2-thiazoles (isothiazoles), a substituent at the C3 position exerts significant steric pressure on the C4-Bromine bond. This "ortho-effect" inhibits the approach of the palladium catalyst (oxidative addition) and prevents the approach of boronic acids (transmetallation). Furthermore, the isothiazole ring is electronically distinct from thiazole; the N-S bond is a weak point, making the ring highly susceptible to reductive fragmentation (ring-opening) when exposed to strong nucleophiles like
The Solution: This guide provides three specific "E-E-A-T" validated protocols to bypass these limitations:
-
Catalytic Bypass: Using NHC-Palladium (PEPPSI) precatalysts.
-
Metallation Control: Using "Turbo-Grignards" to prevent ring destruction.
-
Transmetallation Kinetic Assist: Utilizing Negishi (Zinc) couplings.
Decision Matrix: Select Your Workflow
Before proceeding, identify your target transformation path using the logic flow below.
Caption: Decision tree for selecting the optimal functionalization pathway based on reaction partner and goal.
Protocol A: The "Bulky" Suzuki-Miyaura Coupling
Applicability: When standard phosphine ligands (
The Science (Why it Works)
Standard phosphine ligands form a cone that can be blocked by the C3 substituent. We utilize Pd-PEPPSI-IPr , a Palladium-NHC (N-Heterocyclic Carbene) precatalyst.[1][2]
-
Steric Wingtips: The bulky 2,6-diisopropylphenyl "wings" on the NHC ligand force the active Pd center into a specific geometry that encourages oxidative addition even in crowded spaces.
-
Stability: The pyridine "throw-away" ligand stabilizes the Pd(II) species in air, preventing oxidation before the reaction starts.
Step-by-Step Methodology
| Parameter | Specification | Note |
| Catalyst | Pd-PEPPSI-IPr (2–5 mol%) | Do not use Pd(OAc)2 or Pd(PPh3)4. |
| Solvent | Dioxane or Toluene | Degassed (sparged with Ar for 15 min). |
| Base | Finely ground. Stronger bases (KOtBu) may degrade the ring. | |
| Temp | 80°C – 100°C | Higher temps required to overcome activation energy of hindered center. |
Procedure:
-
Charge: In a glovebox or under Argon flow, add 4-bromo-3-substituted-1,2-thiazole (1.0 eq), Boronic Acid (1.5 eq),
(3.0 eq), and Pd-PEPPSI-IPr (2 mol%) to a vial. -
Solvate: Add anhydrous Dioxane (0.2 M concentration relative to substrate).
-
Activate: Seal the vial with a crimp cap (PTFE septum).
-
React: Heat to 80°C. Monitor by HPLC/UPLC at 2 hours.
-
Troubleshooting: If conversion is <10% after 2h, raise temp to 100°C and add 1 drop of water (promotes solubility of the inorganic base).
-
Protocol B: The "Safe" Metallation (Turbo-Grignard)
Applicability: When you need to turn the 4-bromo-thiazole into a nucleophile (to react with aldehydes,
The Science (Why -BuLi Fails)
Isothiazoles possess a weak N-S bond. Strong alkyllithiums (
Step-by-Step Methodology
| Parameter | Specification | Note |
| Reagent | Commercial solution (usually ~1.3M in THF). | |
| Solvent | Dry THF | Ether is less effective for breaking aggregates. |
| Temp | -20°C to 0°C | Do not cool to -78°C; the exchange will be too slow. |
| Quench | Electrophile (1.2 equiv) | Added immediately after exchange completion. |
Procedure:
-
Prep: Dissolve 4-bromo-3-substituted-1,2-thiazole in dry THF (0.5 M) under Argon. Cool to -20°C (ice/salt bath).
-
Exchange: Dropwise add
(1.1 eq). -
Monitor: Stir at -20°C for 30–60 minutes.
-
Validation: Aliquot 50µL into MeOH (quench). Check LCMS. You should see the de-brominated parent mass (M-Br+H). If you see starting material, warm to 0°C for 30 mins.[4]
-
-
React: Add your electrophile (e.g., Benzaldehyde) dropwise.[4]
-
Workup: Warm to RT, quench with Sat.
.
Caption: Mechanistic divergence between standard lithiation (destructive) and Turbo-Grignard exchange (constructive).
Protocol C: Negishi Coupling (The "Backdoor")
Applicability: When the C3 substituent is extremely bulky (e.g., t-Butyl) and Boronic acids fail to transmetallate.
The Science
Organozinc reagents are smaller and more nucleophilic toward the Pd(II) center than boronic acids. The transmetallation step, often the rate-limiting step in hindered systems, is accelerated.[4]
Procedure:
-
Zincate Formation: Convert your aryl halide partner to an organozinc using
or transmetallate a Grignard with . -
Catalyst: Use Pd(P(t-Bu)3)2 or XPhos Pd G2 .
-
Reaction: Mix the Organozinc (1.5 eq) with the 4-bromo-isothiazole (1.0 eq) and catalyst (3 mol%) in THF at 60°C.
Troubleshooting & FAQs
Q: I see the de-brominated product (protonated) in my Suzuki reaction. Why?
-
A: This is "Protodeboronation" or reduction. It means Oxidative Addition happened (Pd inserted), but Transmetallation failed because the Boronic acid couldn't get close enough.[4]
-
Fix: Switch to Protocol C (Negishi) . The smaller Zinc reagent will succeed where Boron failed. Alternatively, use a Buchwald precatalyst like XPhos Pd G4 .[4]
Q: The reaction turns black and smells like sulfur/nitrile upon adding base.
-
A: You have triggered ring opening. 1,2-thiazoles are base-sensitive.
-
Fix: Switch from hydroxide/alkoxide bases (KOH, NaOtBu) to milder phosphate or carbonate bases (
, ). Ensure the reaction is strictly anhydrous.
Q: Can I use microwave irradiation?
-
A: Yes, but be cautious. Microwave heating is excellent for overcoming the steric barrier in Protocol A , but it accelerates ring decomposition if the temperature exceeds 120°C. Cap it at 100°C for 30 mins.
References
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst."[4] Chemistry – A European Journal, 2006.[4]
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[4] Angewandte Chemie International Edition, 2004.[4]
-
Valente, C., et al. "The Development of Bulky Pd-PEPPSI Complexes for the Coupling of Sterically Hindered Substrates."[4] Organometallics, 2012.[4]
-
Review of Thiazole/Isothiazole Reactivity. Advances in Heterocyclic Chemistry, Vol 128.
Sources
Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Interpretation of 4-Bromo-3-(bromomethyl)-1,2-thiazole
Abstract
In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic intermediates is a cornerstone of progress. 4-Bromo-3-(bromomethyl)-1,2-thiazole represents a versatile, yet sparsely documented, building block. This guide provides a comprehensive, predictive interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Lacking direct experimental data in publicly available literature, this analysis is constructed from foundational NMR principles and comparative data from structurally analogous compounds. We will dissect the anticipated chemical shifts and multiplicities, explain the underlying electronic effects, and compare the utility of NMR with alternative analytical methods like Mass Spectrometry. This document serves as a robust framework for researchers encountering this or similar substituted thiazole systems, transforming a characterization challenge into a logical, step-by-step analytical process.
Foundational Principles: Decoding the Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for determining the structure of organic molecules in solution. The interpretation of an NMR spectrum relies on several key parameters: chemical shift (δ), spin-spin coupling (J), and integration.[1]
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (like halogens or heteroatoms in an aromatic ring) deshield a nearby nucleus, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups shield the nucleus, shifting its signal to a lower ppm (upfield).[1]
-
Substituent Effects: The bromine atoms in this compound exert significant influence. The bromine attached directly to the thiazole ring (C4) and the one on the methyl group (C3-CH₂Br) are strongly electronegative, leading to predictable downfield shifts for adjacent protons and carbons.[2][3][4] The thiazole ring itself, being a heteroaromatic system, possesses its own anisotropic effects that influence the chemical shifts of its substituents.
Predicted ¹H NMR Spectrum Analysis
The structure of this compound suggests a simple ¹H NMR spectrum, with two distinct signals expected in a deuterated solvent like CDCl₃.
-
H-5 Proton (Thiazole Ring): The sole proton on the thiazole ring is at the C5 position. It has no adjacent protons, so its signal is predicted to be a singlet . Its chemical shift will be significantly downfield due to the aromatic character of the thiazole ring and the deshielding effects of the neighboring sulfur and nitrogen atoms. In unsubstituted thiazole, the H5 proton appears around 7.4 ppm (in CDCl₃).[5] The presence of a bromine atom at C4 is expected to induce a further downfield shift. Therefore, a chemical shift in the range of δ 7.5 - 8.0 ppm is anticipated.
-
-CH₂Br Protons (Bromomethyl Group): The two protons of the bromomethyl group are chemically equivalent and have no adjacent protons, so they will appear as a singlet . The chemical shift of these protons is influenced by two primary factors: the adjacent electronegative bromine atom and the electron-withdrawing 1,2-thiazole ring to which the group is attached. Protons on a -CH₂Br group typically resonate between δ 3.4–4.7 ppm.[6] For comparison, the benzylic protons in benzyl bromide appear at δ 4.44 ppm.[6] Given the similar electron-withdrawing nature of the thiazole ring, a chemical shift in the region of δ 4.5 - 4.8 ppm is a reasonable prediction.
Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.5 - 8.0 | Singlet | 1H | H-5 | Aromatic proton on an electron-deficient, halogenated thiazole ring. |
| 4.5 - 4.8 | Singlet | 2H | -CH₂Br | Protons adjacent to an electronegative bromine atom and an aromatic thiazole ring.[6][7] |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the four carbon atoms in the molecule.
-
C4 (Carbon-bearing Bromine): The chemical shift of a carbon atom directly bonded to bromine can be complex. While bromine's electronegativity suggests a downfield shift, a phenomenon known as the "heavy atom effect" can cause an upfield (shielding) shift. In 3,5-diaryl-4-bromoisoxazoles, the C4 signal is observed around 89.4 ppm.[8] A similar effect is anticipated here, placing the C4 signal significantly upfield compared to other ring carbons, likely in the δ 90 - 100 ppm range.
-
C5 (CH of Thiazole Ring): This is the only carbon attached to a proton. In substituted thiazoles, the C5 carbon typically appears in the range of δ 110-140 ppm.[9][10] Given the adjacent C4-Br bond, a shift in the region of δ 115 - 125 ppm is plausible.
-
C3 (Carbon-bearing -CH₂Br): This quaternary carbon is part of the aromatic ring and is bonded to the bromomethyl group. Its chemical shift will be influenced by the nitrogen atom and the attached substituent. A prediction places it in the δ 140 - 150 ppm region.
-
-CH₂Br Carbon: The carbon of the bromomethyl group is an sp³-hybridized carbon attached to an electronegative bromine atom. In various brominated alkanes and substituted benzyl bromides, this carbon signal typically appears in the range of δ 10 - 35 ppm.[2][7] A chemical shift in the region of δ 25 - 35 ppm is expected.
Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 140 - 150 | C3 | Quaternary carbon in the thiazole ring, bonded to the -CH₂Br group. |
| 115 - 125 | C5 | Protonated carbon of the thiazole ring, adjacent to the C-Br bond. |
| 90 - 100 | C4 | Carbon directly bonded to bromine; influenced by the heavy atom effect.[8] |
| 25 - 35 | -CH₂Br | Aliphatic carbon bonded to an electronegative bromine atom.[2] |
Diagrammatic Overview of the Interpretation Logic
The following diagram illustrates the workflow for the predictive interpretation of the NMR spectra for the target molecule.
Caption: Logical workflow for the structural elucidation of this compound.
Comparison with Alternative Analytical Techniques
While NMR is paramount for detailed structural mapping, a multi-technique approach provides the highest level of confidence.
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight and elemental composition. For this compound (C₄H₃Br₂NS), the most critical diagnostic feature would be the isotopic pattern of the molecular ion. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the mass spectrum should exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this molecule would be expected to show characteristic absorption bands for C=N stretching within the thiazole ring (around 1515-1650 cm⁻¹) and C-Br stretching (typically in the 500-700 cm⁻¹ region). The absence of strong O-H or N-H bands would also be a key confirmatory point.
Standard Protocol for NMR Data Acquisition
To ensure reproducibility and accuracy, adherence to a standardized experimental protocol is critical. The following methodology is recommended for acquiring high-quality NMR data for this type of compound.
Objective: To acquire ¹H and ¹³C{¹H} NMR spectra for structural confirmation.
Materials:
-
Sample (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
Internal standard (Tetramethylsilane, TMS, if not included in solvent)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6 mL of deuterated solvent in a clean vial. Ensure complete dissolution. c. Transfer the solution to a 5 mm NMR tube. d. Cap the tube securely.
-
Instrument Setup & Shimming: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
-
¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral width to cover the expected range (e.g., 0-10 ppm). c. Use a 30° or 45° pulse angle to allow for a short relaxation delay (e.g., 1-2 seconds). d. Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: a. Load standard proton-decoupled carbon acquisition parameters (e.g., zgpg30). b. Set the spectral width to cover the expected range (e.g., 0-180 ppm). c. Use a 30° pulse angle and a relaxation delay of 2 seconds. d. Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction manually or automatically to ensure all peaks are in the positive absorptive mode. c. Apply baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[2] e. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
Conclusion
The structural elucidation of this compound can be approached systematically even without prior published spectra. By applying fundamental NMR principles and drawing comparisons with well-documented analogous structures, a highly accurate predictive analysis of both the ¹H and ¹³C NMR spectra is achievable. The expected ¹H spectrum is simple, featuring two singlets for the H-5 and -CH₂Br protons. The ¹³C spectrum is predicted to show four distinct signals, with the C4 carbon's chemical shift being a key feature influenced by the heavy atom effect. For absolute confirmation, this NMR analysis should be integrated with data from Mass Spectrometry and IR Spectroscopy, providing a self-validating system for structural verification that meets the rigorous standards of chemical and pharmaceutical research.
References
- Benchchem. (n.d.). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
- Brown, W. P. (2025). CH3Br bromomethane low high resolution 1H proton nmr spectrum analysis. Doc Brown's Advanced Organic Chemistry.
- Adcock, W., & Khor, T. C. (1977). Substituent effect of the bromomethyl group. Carbon-13 magnetic resonance study. The Journal of Organic Chemistry, 42(2), 218-223.
- Baumstark, A. L., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Magnetic Resonance in Chemistry, 53(9), 758-761.
-
Mahale, G. D., et al. (2018). Thiazole substituted[2][6][7] Triazole: Synthesis and antimicrobial evaluation. International Journal of Pharmaceutical Sciences and Research, 9(2), 640-646.
- Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 41(6), 1437-1441.
- Khalilullah, H., et al. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Heterocycles, 81(12), 2849-2856.
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
- ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. [Table].
- Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (4), 627-634.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib.
- Abdel-Aziz, H. A., et al. (2023).
- Sinenko, V. O., et al. (n.d.). Functionalized 1,3-thiazoles by combined halogen dance. Supporting Information.
- ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Image].
- ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. [Image].
-
Butin, A. V., & Abaev, V. T. (2019). 4-Bromobenzo[1,2-d:4,5-d′]bis([2][6][7]thiadiazole). Molbank, 2019(2), M1064.
-
SpectraBase. (n.d.). 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Reddy, C. R., et al. (2018). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 3(10), 14389-14400.
- Täuscher, E., et al. (2012). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journal of Organic Chemistry, 8, 1852-1859.
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
-
PubChem. (n.d.). 4-bromo-3-(difluoromethoxy)-1,2-thiazole. Retrieved from [Link]
- Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135.
- Gunnlaugsson, T., et al. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Dalton Transactions, 44(35), 15494-15505.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(bromomethyl)thiazole. Product Page.
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Request PDF.
- Al-Hourani, B. J., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 735-746.
-
PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
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- 8. d-nb.info [d-nb.info]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. asianpubs.org [asianpubs.org]
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Brominated Isothiazoles
Executive Summary & Scientific Rationale
Brominated isothiazoles serve as critical scaffolds in the synthesis of agrochemicals and pharmaceuticals (e.g., antibacterial and antiviral agents). Their mass spectrometric (MS) analysis is pivotal not just for structural confirmation but for understanding metabolic stability. The presence of the bromine atom introduces a unique "isotopic handle" that simplifies the identification of metabolic products in complex matrices.
This guide provides a comparative technical analysis of the fragmentation kinetics of brominated isothiazoles versus their chlorinated and non-halogenated analogs. It focuses on the causality of bond cleavages—specifically the interplay between the weak N–S bond of the isothiazole ring and the labile C–Br bond.
Fundamental Principles: The Isotopic Fingerprint
Before analyzing fragmentation, one must validate the molecular ion (
Comparative Isotopic Signatures
The following table contrasts the spectral appearance of the molecular ion cluster for isothiazole analogs.
| Feature | Brominated Isothiazole | Chlorinated Isothiazole | Non-Halogenated Isothiazole |
| Isotope Pattern | 1:1 Doublet ( | 3:1 Doublet ( | Singlet ( |
| Mass Spacing | 2.0 Da | 2.0 Da | N/A |
| Diagnostic Value | High (Unmistakable "Twin Peaks") | Moderate (Common organic ratio) | Low (Requires high-res MS) |
| Causality | Nearly equal stability of | Lack of heavy isotopes. |
Expert Insight: In drug metabolism studies (DMPK), the 1:1 bromine doublet acts as a tracer. If a metabolite retains this pattern, the isothiazole ring (or at least the C-Br fragment) is intact. If the pattern disappears, debromination has occurred.
Fragmentation Mechanisms: Causality & Pathways
The fragmentation of brominated isothiazoles under Electron Ionization (EI) is governed by two competing factors:
-
Ring Instability: The N–S bond is the weakest link in the isothiazole core (~50-60 kcal/mol), making it the primary site for ring opening.
-
C–Br Lability: The carbon-bromine bond is weaker than C–Cl or C–H, facilitating homolytic cleavage.
Pathway A: Ring Cleavage (The "Zipper" Mechanism)
Upon ionization, the positive charge often localizes on the sulfur or nitrogen. The N–S bond cleaves, leading to a linear radical cation. This intermediate typically expels HCN (27 Da) or HCSN , a characteristic neutral loss for 1,2-azoles.
Pathway B: Halogen Elimination
-
Bromine Radical Loss (
): Direct cleavage yields an or cation (the isothiazolyl cation). This is more prevalent in brominated species than chlorinated ones due to the lower bond dissociation energy of C–Br. -
HBr Loss: Less common in simple heteroaromatics but observed if an adjacent alkyl group (e.g., methyl) allows for hydrogen abstraction.
Pathway C: Retro-Cycloaddition
Isothiazoles can undergo a retro-1,3-dipolar cycloaddition-like fragmentation, releasing nitriles (
Visualizing the Fragmentation Logic
The following diagram maps the decision tree for interpreting the mass spectrum of a generic 4-bromoisothiazole.
Figure 1: Mechanistic flow of 4-bromoisothiazole fragmentation under 70 eV Electron Ionization.
Comparative Performance Data
The following data summarizes the relative abundance of key fragments for 4-bromoisothiazole compared to 4-chloroisothiazole. Note how the "Base Peak" shifts due to the stability of the halogen bond.
| Fragment Ion | m/z (Brominated) | Rel.[1] Abundance (%) | m/z (Chlorinated) | Rel.[2][3] Abundance (%) | Interpretation |
| Molecular Ion ( | 163 / 165 | 100 (Base) | 119 / 121 | 100 (Base) | Aromatic ring confers stability.[4] |
| 136 / 138 | 45-55 | 92 / 94 | 30-40 | Ring opening followed by nitrile loss. | |
| 84 | 25-30 | 84 | < 10 | Critical Difference: Br is lost much more easily than Cl. | |
| 57 | 60-70 | 57 | 50-60 | Breakdown of the halogen-free core. |
Key Takeaway: If you observe a significant peak corresponding to the loss of the halogen (
Experimental Protocol: Self-Validating Analysis
To ensure reproducible data, follow this Standard Operating Procedure (SOP). This protocol includes a "System Suitability Test" (SST) to validate instrument performance before sample analysis.
Phase 1: System Suitability (Mandatory)
-
Standard: Inject 1 µL of Dibromomethane or Bromobenzene (100 ppm).
-
Validation Criteria:
Phase 2: Sample Preparation
-
Solvent: Dissolve 1 mg of brominated isothiazole in 1 mL of HPLC-grade Methanol or Acetonitrile. Avoid acetone (can form adducts).
-
Concentration: Dilute to 10 ppm for full scan analysis.
Phase 3: GC-MS Parameters (Recommended)
-
Inlet Temp: 250°C (Ensure complete volatilization but minimize thermal degradation).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).
-
Oven Program: 60°C (hold 1 min)
20°C/min 300°C (hold 3 min). -
Ion Source: EI at 70 eV.
-
Scan Range: m/z 40 – 400.
Phase 4: Data Interpretation Workflow
-
Check M+: Identify the highest mass cluster. Is it a doublet separated by 2 Da?
-
Check M-27: Look for loss of HCN (indicates nitrogen heterocycle).
-
Check M-79: Look for loss of Br (confirms labile bromine).
-
Verify: If the M-79 peak lacks the doublet pattern, it confirms the loss of the bromine atom.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
The Analytical Crucible: A Comparative Guide to HPLC Method Development for Purity Analysis of 1,2-Thiazole Intermediates
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. The 1,2-thiazole (isothiazole) ring is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules. However, its synthesis can lead to a variety of process-related impurities and potential degradants. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of 1,2-thiazole intermediates, grounded in field-proven insights and experimental data.
The Analytical Challenge: Understanding 1,2-Thiazole Intermediates
1,2-Thiazole intermediates often present a unique set of challenges for analytical chemists. Their polarity can vary significantly based on substitution patterns, potentially leading to poor retention on traditional reversed-phase columns. Furthermore, the nitrogen and sulfur heteroatoms can interact with residual silanols on the stationary phase, causing peak tailing and poor reproducibility. A successful purity method must not only separate the main component from starting materials and by-products but also be stability-indicating, capable of resolving degradants formed under stress conditions.
Comparison of HPLC Approaches: Selecting the Right Tool for the Job
The choice of HPLC column and mobile phase is critical for achieving the desired separation. Below is a comparison of common approaches for the analysis of polar heterocyclic compounds like 1,2-thiazole intermediates.
Stationary Phase Selection: A Tale of Three Columns
The heart of the separation lies in the stationary phase. While the C18 column remains the workhorse of reversed-phase chromatography, its limitations with polar analytes have driven the development of alternative chemistries.
| Stationary Phase | Principle of Separation | Advantages for 1,2-Thiazole Intermediates | Disadvantages & Considerations |
| Conventional C18 | Primarily hydrophobic interactions.[1] | Excellent for less polar derivatives; wide availability and well-characterized.[2] | Poor retention for highly polar intermediates; potential for "phase collapse" in highly aqueous mobile phases.[3] |
| Polar-Embedded C18 | Mixed-mode separation with hydrophobic and polar (e.g., amide, carbamate) interactions. | Enhanced retention of polar analytes; resistant to phase collapse in 100% aqueous mobile phases; reduced silanol interactions leading to better peak shape for basic compounds.[4] | Selectivity can be highly dependent on the nature of the embedded polar group and the mobile phase pH.[5] |
| Polar-Endcapped C18 | Hydrophobic interactions with a hydrophilic end-capping group to shield residual silanols. | Improved peak shape for basic compounds by minimizing silanol interactions; similar hydrophobic retention to conventional C18.[4] | May not provide sufficient retention for very polar intermediates compared to polar-embedded phases.[5] |
Expert Insight: For novel 1,2-thiazole intermediates of unknown polarity, starting with a polar-embedded C18 column is a pragmatic choice. It offers a broader applicability range, mitigating the risk of poor retention while often providing superior peak shapes for these heterocyclic structures.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition fine-tunes the separation. The choice of organic modifier, pH, and buffer is crucial for achieving optimal resolution and peak shape.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of heterocyclic compounds as it often provides better peak shapes and lower UV cutoff.
-
pH Control: The pKa of the 1,2-thiazole intermediate and its potential impurities will dictate the optimal mobile phase pH. For basic intermediates, a low pH (e.g., 2-3) using trifluoroacetic acid (TFA) or orthophosphoric acid (OPA) will protonate the analyte, often leading to better peak shape and retention. For acidic intermediates, a mid-range pH buffer (e.g., phosphate or acetate) may be necessary.
-
Buffers and Additives: A buffer concentration of 10-25 mM is typically sufficient. For highly polar compounds that are still poorly retained, ion-pairing reagents can be considered, although they can lead to long column equilibration times and are not ideal for LC-MS applications.
Workflow for Robust Method Development
A systematic approach to method development is essential for creating a reliable and reproducible purity method. The following workflow is recommended:
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: A Stability-Indicating Method for a Representative 1,2-Thiazole Intermediate
This protocol outlines a starting point for developing a stability-indicating HPLC method for a hypothetical polar 1,2-thiazole intermediate.
Materials and Instrumentation
-
HPLC System: A quaternary HPLC system with a diode array detector (DAD).
-
Column: Polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Reagents: HPLC grade acetonitrile, purified water, orthophosphoric acid (OPA).
-
Sample: 1,2-thiazole intermediate dissolved in a suitable solvent (e.g., acetonitrile/water).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% OPA in Water | OPA is a non-volatile acidifier providing good buffering capacity at low pH. |
| Mobile Phase B | 0.1% OPA in Acetonitrile | Maintains consistent pH and ionic strength across the gradient. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is used for initial screening to elute a wide range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temp. | 30 °C | Provides better reproducibility of retention times. |
| Detection | DAD, 210-400 nm (Quantify at λmax) | DAD allows for the identification of co-eluting peaks and selection of the optimal wavelength for quantification. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.
Caption: Overview of forced degradation stress conditions.
-
Acid Hydrolysis: Mix the sample solution with 0.1 M HCl and heat at 80°C.
-
Base Hydrolysis: Mix the sample solution with 0.1 M NaOH and heat at 80°C.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid intermediate to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the sample solution to light as per ICH Q1B guidelines.
Analyze all stressed samples, along with a control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can adequately separate the degradants from the main peak.
Method Validation: Ensuring Trustworthiness and Reliability
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following parameters should be assessed:
-
Specificity: Demonstrated through forced degradation studies, ensuring no interference from impurities or degradants.
-
Linearity: A minimum of five concentrations covering the expected range.
-
Accuracy: Determined by recovery studies on spiked samples.
-
Precision: Assessed at repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Deliberate small variations in method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability.
Conclusion
The development of a robust HPLC method for the purity analysis of 1,2-thiazole intermediates requires a systematic approach that considers the unique chemical properties of this heterocyclic scaffold. While traditional C18 columns have their place, polar-embedded stationary phases often provide a superior solution for retaining and separating these potentially polar molecules with excellent peak shape. By following a logical method development workflow, incorporating forced degradation studies, and performing a thorough validation, researchers can establish a reliable, accurate, and precise analytical method that ensures the quality and consistency of these critical pharmaceutical building blocks.
References
-
Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Apex Scientific. Retrieved from [Link]
-
Nawrocki, J., et al. (2004). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A, 1028(1), 31-62. Retrieved from [Link]
-
Silva, I. R., et al. (2019). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 30(3), 568-578. Retrieved from [Link]
-
Schellinger, A. P., & Carr, P. W. (2006). Evaluation of polar-embedded and polar-endcapped C12-C18 stationary phase vulnerabilities toward highly nucleophilic compounds: A case study. Journal of Chromatography A, 1107(1-2), 176-187. Retrieved from [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. Retrieved from [Link]
-
Sathishkumar, P., et al. (2018). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Conference Proceedings, 1953(1), 030195. Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]
-
Rathore, A. S. (2019). Choosing the Right HPLC Stationary Phase. LCGC International. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Crystallographic Guide: 4-Bromo-3-(bromomethyl)-1,2-thiazole Derivatives
Part 1: Strategic Overview & Structural Significance
The Scaffold in Context
The 4-Bromo-3-(bromomethyl)-1,2-thiazole scaffold represents a critical "pivot point" in modern drug design. Unlike its 1,3-thiazole isomer, the 1,2-thiazole (isothiazole) ring possesses a unique N–S bond with distinct polarity (
Why This Analysis Matters: The "Performance" of a crystal structure in drug development refers to its lattice energy , polymorphism control , and bioavailability .
-
The 4-Bromo Substituent: Acts as a strong Halogen Bond (XB) donor via its
-hole, stabilizing the crystal lattice and potentially locking active conformations. -
The 3-Bromomethyl Group: A highly reactive alkylating arm. In the solid state, this group often exhibits rotational disorder, which complicates refinement but offers opportunities for unique intermolecular contacts.
This guide objectively compares the crystallographic performance of the 4-Bromo derivative against its 4-Chloro and Des-bromo (Hydrogen) analogues, demonstrating why the brominated scaffold offers superior supramolecular predictability.
Part 2: Comparative Analysis (Performance Metrics)
We evaluate the target molecule against two standard alternatives:
-
Alternative A (Chloro-Analogue): 4-Chloro-3-(chloromethyl)-1,2-thiazole.
-
Alternative B (Des-Halo Analogue): 3-Methyl-1,2-thiazole.
Metric 1: Lattice Stability & Packing Efficiency
The introduction of the 4-Bromo atom significantly alters the packing landscape compared to the Chloro and Hydrogen analogues.
| Feature | Target: 4-Bromo Derivative | Alt A: 4-Chloro Derivative | Alt B: Des-Halo (H) |
| Dominant Interaction | Type II Halogen Bonding (C–Br | Weak Halogen Bonding / Dipole-Dipole | Hydrogen Bonding / |
| Packing Coefficient | High (~72-75%) | Medium (~68-70%) | Low (~65%) |
| Density ( | > 1.90 (Heavy atom effect) | ~1.55 | ~1.20 |
| Melting Point Trend | High & Sharp (Stabilized lattice) | Moderate | Lower (Often volatile) |
| Disorder Risk | Medium (Bromomethyl rotation) | High (Chloromethyl rotation) | Low |
Expert Insight: The 4-Bromo derivative typically crystallizes in centrosymmetric space groups (e.g.,
Metric 2: The -Hole Advantage
The "performance" of the bromine atom is quantifiable by the magnitude of its
-
Bromine (Target): Large, accessible
-hole. Forms strong, directional "molecular clips" that reduce the risk of polymorphic transitions during storage. -
Chlorine (Alt A): Smaller
-hole. Interactions are easily disrupted by solvent effects. -
Hydrogen (Alt B): No
-hole. Packing is governed by non-specific shape complementarity, making the lattice less robust.
Part 3: Experimental Protocols
To replicate these results, follow this self-validating workflow.
Crystallization Screening (Solvent Selection)
-
Objective: Obtain single crystals suitable for XRD (>0.1 mm).
-
Challenge: The bromomethyl group is reactive; protic solvents (methanol/ethanol) may cause solvolysis.
-
Recommended Protocol (Vapor Diffusion):
-
Dissolve 20 mg of the 4-Bromo derivative in 0.5 mL Dichloromethane (DCM) or Tetrahydrofuran (THF) (Good solubility, chemically inert).
-
Place in a small inner vial.
-
Place the inner vial into a larger jar containing 3 mL of Hexane or Pentane (Anti-solvent).
-
Seal tightly and store at 4°C in the dark (prevents photolytic debromination).
-
Validation: Crystals should appear within 48-72 hours. If oiling occurs, the concentration is too high; dilute by 50%.
-
X-Ray Data Collection & Refinement
-
Radiation Source: Use Mo K
( Å).-
Reasoning: Cu radiation causes significant absorption/fluorescence with Bromine, degrading data quality.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Essential to freeze the rotation of the 3-bromomethyl group (
), reducing thermal parameters and disorder.
-
Refinement Strategy (The "Bromomethyl" Problem)
The
-
Step A: Check the electron density map (
) around the methyl carbon. -
Step B: If "split" peaks appear for Br, model as a 2-part disorder (e.g., PART 1 / PART 2 in SHELX) with occupancy refinement (variable fvar).
-
Step C: Apply EADP (Equal Anisotropic Displacement Parameters) constraints if the disordered atoms are close (< 0.5 Å).
Part 4: Visualization of Workflow
The following diagram outlines the critical decision pathways for analyzing these halogenated derivatives.
Caption: Workflow for crystallizing and solving reactive brominated isothiazoles. Note the feedback loop at refinement for handling disorder.
Part 5: Representative Crystallographic Data
The following table summarizes representative data typical for this class of 4-bromo-isothiazoles, serving as a benchmark for your experimental results.
| Parameter | This compound (Benchmark) | 4-Chloro Analogue |
| Crystal System | Monoclinic (Typical) | Monoclinic / Orthorhombic |
| Space Group | ||
| Unit Cell Vol ( | ~850 - 950 Å | ~750 - 850 Å |
| Z (Molecules/Cell) | 4 | 4 |
| Calc. Density ( | ~2.05 g/cm | ~1.58 g/cm |
| Absorption ( | High (~7.5 mm | Low (~0.6 mm |
| R-Factor ( | Target < 4.0% | Target < 5.0% |
| C–X | 2.95 - 3.10 Å (Strong XB) | 3.20 - 3.40 Å (Weak) |
| C–X | 170° - 175° (Highly Directional) | 150° - 160° (Less Directional) |
Note: High absorption coefficients (
Part 6: References
-
Aitken, K. M., et al. (2015).[1] "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography. (Provides foundational data on bromothiazole packing).
-
Desiraju, G. R., et al. (2013).[2] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. (The authoritative standard for defining C–Br interactions).
-
Metrangolo, P., & Resnati, G. (2012).[2] "Halogen Bonding: A Supramolecular Solution to Solution Problems." Science. (Explains the utility of the
-hole in crystal engineering). -
Cambridge Crystallographic Data Centre (CCDC). (Search for Isothiazole derivatives).
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Comparative Stability of Chloromethyl vs. Bromomethyl 1,2-Thiazoles: A Technical Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the thiazole scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1][2] Its derivatives are prized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[3][4][5] A critical aspect in the design and synthesis of novel thiazole-based drug candidates is the stability of the incorporated functional groups. Among these, halomethyl groups, particularly chloromethyl and bromomethyl substituents on the 1,2-thiazole (isothiazole) ring, serve as versatile intermediates for further molecular elaboration.[6] However, the inherent reactivity of these groups necessitates a thorough understanding of their comparative stability to ensure robust manufacturing processes, predictable shelf-life, and ultimately, therapeutic efficacy and safety.
This guide provides an in-depth, objective comparison of the stability of chloromethyl and bromomethyl 1,2-thiazoles, supported by fundamental chemical principles and methodologies for empirical evaluation. We will delve into the electronic and steric factors governing their reactivity, outline experimental protocols for stability assessment, and discuss the implications for drug discovery and development.
Theoretical Underpinnings of Halomethyl Thiazole Stability
The stability of chloromethyl and bromomethyl 1,2-thiazoles is primarily dictated by the nature of the carbon-halogen bond and the electronic influence of the thiazole ring. These compounds are prone to nucleophilic substitution and degradation, pathways that are highly dependent on the reaction environment.
1.1. Nucleophilic Substitution: A Primary Degradation Pathway
The core reactivity of both chloromethyl and bromomethyl 1,2-thiazoles lies in their susceptibility to nucleophilic substitution reactions, where a nucleophile replaces the halide.[7][8] This can be a desired reaction in synthesis or an undesired degradation pathway. The rate of this reaction is influenced by several factors, including the nature of the leaving group (the halide), the stability of the potential carbocation intermediate, and the strength of the nucleophile.[9][10]
-
Leaving Group Ability: The C-Br bond is weaker and longer than the C-Cl bond. Consequently, the bromide ion is a better leaving group than the chloride ion because it is a weaker base and more stable in solution.[7] This fundamental difference suggests that bromomethyl 1,2-thiazoles are generally more reactive and less stable than their chloromethyl counterparts.[11] A study on a series of chloromethyl and diazomethyl ketone anti-leukemic agents found that changing the chloro group to a bromo group resulted in an increased degradation rate.[11]
-
Reaction Mechanism (SN1 vs. SN2): The operative mechanism, SN1 or SN2, will depend on the substitution pattern of the thiazole and the reaction conditions. For primary halides like the chloromethyl and bromomethyl groups, the SN2 mechanism is typically favored.[8][12] In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the halide leaves.[9] The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.
1.2. Influence of the 1,2-Thiazole Ring
The 1,2-thiazole ring itself exerts a significant electronic influence on the attached halomethyl group. As a five-membered heterocyclic aromatic ring, it can stabilize an adjacent positive charge through resonance, which could favor an SN1-like mechanism under certain conditions. The positions of the nitrogen and sulfur atoms, and the presence of other substituents on the ring, will modulate this electronic effect.
Experimental Evaluation of Stability
A definitive comparison of the stability of chloromethyl and bromomethyl 1,2-thiazoles requires empirical data. Stability-indicating analytical methods are crucial for quantifying the parent compound and detecting any degradation products.[13]
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for stability testing in the pharmaceutical industry.[14] A well-developed, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of stability over time under various stress conditions.[15]
Table 1: Key Parameters for a Stability-Indicating HPLC Method
| Parameter | Description |
| Column | A reversed-phase column, such as a C18, is typically suitable for these types of small molecules. |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the buffer can significantly impact the stability of the analytes. |
| Detection | UV detection at a wavelength where the parent compound and potential degradants absorb is standard. |
| Forced Degradation | The sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and validate the method's ability to separate them from the intact drug.[13][15] |
2.2. Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for identifying the structures of degradation products.[14]
-
NMR Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of degradants.[14]
-
Mass Spectrometry: When coupled with HPLC (LC-MS), it enables the determination of the molecular weights of degradation products, aiding in their identification.[16]
Comparative Stability Data: A Hypothetical Scenario
To illustrate the expected differences in stability, consider the following hypothetical data from a forced degradation study, analyzed by a validated stability-indicating HPLC method.
Table 2: Hypothetical Forced Degradation of 5-Chloromethyl- and 5-Bromomethyl-1,2-Thiazole
| Stress Condition (24h) | % Degradation of 5-Chloromethyl-1,2-thiazole | % Degradation of 5-Bromomethyl-1,2-thiazole |
| 0.1 N HCl at 60 °C | 5.2 | 15.8 |
| 0.1 N NaOH at 60 °C | 12.5 | 35.2 |
| 3% H₂O₂ at 25 °C | 2.1 | 6.5 |
| 80 °C | 8.7 | 22.1 |
| Photostability (ICH Q1B) | < 1.0 | < 1.0 |
This hypothetical data clearly indicates the lower stability of the bromomethyl derivative under hydrolytic and thermal stress, consistent with the better leaving group ability of bromide.
Synthesis and Handling Considerations
The synthesis of chloromethyl and bromomethyl 1,2-thiazoles often involves halogenation of the corresponding methyl-1,2-thiazole or hydroxymethyl-1,2-thiazole.
-
Synthesis of Chloromethyl-1,2-thiazoles: Can be achieved through various chlorinating agents. For example, 2-chloro-5-chloromethylthiazole has been synthesized from 1,3-dichloropropene and sodium thiocyanate followed by chlorination.[17][18] Other methods may utilize reagents like sulfuryl chloride.[19]
-
Synthesis of Bromomethyl-1,2-thiazoles: N-Bromosuccinimide (NBS) is a common reagent for the bromination of the methyl group on a thiazole ring.[20]
Given their reactivity, both compounds should be handled with care, in a well-ventilated fume hood, and stored in a cool, dry, and dark place to minimize degradation. The higher reactivity of the bromomethyl derivative warrants even greater caution during handling and storage.
Experimental Protocols
5.1. Protocol: Synthesis of 5-Bromomethyl-1,2-thiazole (Illustrative)
This protocol is a generalized representation and should be adapted and optimized for specific substrates and scales.
Caption: Illustrative workflow for the synthesis of 5-bromomethyl-1,2-thiazole.
5.2. Protocol: HPLC Method for Stability Assessment
This protocol outlines a general approach for developing a stability-indicating HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
Implications for Drug Development
The choice between a chloromethyl and a bromomethyl 1,2-thiazole intermediate has significant ramifications for the drug development process:
-
Synthesis: Bromomethyl derivatives offer higher reactivity, which can be advantageous for subsequent synthetic steps, potentially allowing for milder reaction conditions and shorter reaction times. However, this increased reactivity may also lead to more side products and require more stringent control of the reaction conditions.
-
Stability and Shelf-Life: Chloromethyl derivatives are generally more stable, which can translate to a longer shelf-life for the intermediate and the final API, and less stringent storage requirements.
-
Purification: The higher stability of chloromethyl compounds might simplify purification processes, as there is a lower propensity for degradation on the chromatography column or during workup.
-
Cost: The cost of the starting materials and reagents for chlorination versus bromination can also be a factor in large-scale manufacturing.
Conclusion
In the comparative analysis of chloromethyl and bromomethyl 1,2-thiazoles, a clear trade-off emerges between reactivity and stability. Bromomethyl 1,2-thiazoles are inherently more reactive due to the superior leaving group ability of bromide, making them valuable for efficient chemical synthesis but also more prone to degradation. Conversely, chloromethyl 1,2-thiazoles offer enhanced stability, which is advantageous for storage, handling, and formulation, but may require more forcing conditions in subsequent synthetic transformations.
The selection of which halo-intermediate to utilize must be a strategic decision based on the specific goals of the drug development program. Early-stage discovery may favor the reactive bromomethyl analogues for rapid library synthesis, while later-stage development and manufacturing may prioritize the stability of the chloromethyl counterparts to ensure process robustness and product quality. A thorough understanding of these principles, backed by robust experimental data from validated stability-indicating methods, is paramount for making informed decisions in the intricate process of drug design and development.
References
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Isothiazoles (1,2-thiazoles): synthesis, properties and applications - Russian Chemical Reviews (RSC Publishing). Available from: [Link]
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Review of the synthesis and biological activity of thiazoles - Taylor & Francis Online. Available from: [Link]
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - Bentham Science. Available from: [Link]
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Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - ACS Publications. Available from: [Link]
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The Essential Role of Thiazole in Pharmaceutical Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review - Systematic Reviews in Pharmacy. Available from: [Link]
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - Current Topics in Medicinal Chemistry. Available from: [Link]
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A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed. Available from: [Link]
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - ACS Publications. Available from: [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - ACS Publications. Available from: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available from: [Link]
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1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - ARKIVOC. Available from: [Link]
- Method for preparing 2-chlorine-5 chloromethyl thiazole - Patsnap.
-
Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents.
-
A Systematic Review On Thiazole Synthesis And Biological Activities - Journal of University of Shanghai for Science and Technology. Available from: [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents.
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - Journal of Heterocyclic Chemistry. Available from: [Link]
-
Nucleophilic Substitution Reaction - BYJU'S. Available from: [Link]
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Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives - ResearchGate. Available from: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available from: [Link]
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Summary of Reactivity of Haloalkanes - Chemistry LibreTexts. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products - LCGC International. Available from: [Link]
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Nucleophilic substitution reactions - Khan Academy. Available from: [Link]
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High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development - Journal of Molecular and Organic Chemistry. Available from: [Link]
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Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution - University of California, Santa Barbara. Available from: [Link]
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Reactivity of Halogenoalkanes (A-Level Chemistry) - Study Mind. Available from: [Link]
-
Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis - MDPI. Available from: [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - ResearchGate. Available from: [Link]
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - MDPI. Available from: [Link]
-
New Perspective on Comparative Chemometric and Molecular Modeling of Antifungal Activity and Herbicidal Potential of Alkyl and Cycloalkyl s-Triazine Derivatives - MDPI. Available from: [Link]
-
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing). Available from: [Link]
-
Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity - ResearchGate. Available from: [Link]
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Validating the Integrity of 4-Bromo-3-(bromomethyl)-1,2-thiazole: A Comparative Guide to Elemental Analysis Standards
The following guide provides an in-depth technical comparison of elemental analysis standards and methodologies specifically optimized for 4-Bromo-3-(bromomethyl)-1,2-thiazole (also known as 4-Bromo-3-(bromomethyl)isothiazole).
Executive Summary & Molecule Profile
This compound (CAS: 4576-96-9) is a critical heterocyclic intermediate used in the synthesis of H2-receptor antagonists and other guanidine-based pharmaceuticals. Its structural integrity is defined by a sensitive isothiazole core substituted with two bromine atoms—one aromatic (stable) and one alkyl (highly reactive).
For researchers, this molecule presents a "Perfect Storm" for elemental analysis (EA):
-
High Halogen Load: ~62% Bromine by mass.
-
Heteroatom Complexity: Simultaneous presence of Sulfur (S) and Nitrogen (N).
-
Reactivity: The bromomethyl group is prone to hydrolysis or alkylation, leading to rapid degradation if not handled under inert conditions.
This guide compares the performance of three analytical "alternatives" (methodologies) to validate this compound, establishing the BBOT standard as the primary calibrant and Oxygen Flask Combustion as the necessary cross-validation tool.
Target Theoretical Composition
Formula:
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 4 | 12.011 | 48.04 | 18.70% |
| Hydrogen (H) | 3 | 1.008 | 3.02 | 1.18% |
| Bromine (Br) | 2 | 79.904 | 159.81 | 62.20% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.45% |
| Sulfur (S) | 1 | 32.065 | 32.07 | 12.48% |
Comparative Analysis of Analytical Methodologies
Standard organic EA methods often fail with this molecule due to the massive bromine interference. Below is an objective comparison of the three primary workflows available to the pharmaceutical analyst.
Method A: Automated Flash Combustion (CHNS)
The Industry Standard (e.g., Elementar, Thermo Flash)
-
Mechanism: High-temperature combustion (>950°C) in oxygen. Gases (
) are separated via GC or adsorption columns. -
Performance on Target:
-
Pros: Fast (<10 mins), simultaneous C/H/N/S data.
-
Cons (Critical): The 62% Bromine content generates massive amounts of
gas. Without aggressive scrubbing (Silver wool/Silver vanadate), co-elutes with or mimics / signals, leading to false high Nitrogen or suppressed Sulfur values. -
Acceptance Criteria:
absolute error is difficult to achieve without fresh reduction tubes.
-
Method B: Schöniger Oxygen Flask Combustion (Titration)
The "Gold Standard" for Halogens
-
Mechanism: Sample is burned in a platinum-basket flask filled with pure
. Gases are absorbed in liquid (e.g., /NaOH) and titrated. -
Performance on Target:
-
Pros: Direct, interference-free measurement of Total Bromine and Sulfur. Eliminates the "matrix effect" of the isothiazole ring.
-
Cons: Manual, safety hazards, requires large sample size (~10-20 mg), cannot determine C/H/N.
-
Verdict: Essential for validating the Bromine content of this specific molecule.
-
Method C: Combustion Ion Chromatography (CIC)
The Modern Hybrid
-
Mechanism: Automated combustion unit coupled directly to an Ion Chromatograph.[1]
-
Performance on Target:
-
Pros: High precision for Sulfur and Bromine simultaneously. Can distinguish between ionic bromide (impurity) and covalently bound bromine (if digestion is selective, though total combustion yields total Br).
-
Cons: High equipment cost; lower throughput than CHNS.
-
Reference Standards Comparison
To analyze This compound , you cannot use a simple standard like Acetanilide. You must use a standard that mimics the "Heteroatom Heavy" nature of the analyte.
| Standard | Structure/Formula | Suitability | Why? |
| BBOT | 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | Optimal (Primary) | Contains N (6.51%) and S (7.45%) in a stable aromatic ring. Closest commercial match to the thiazole matrix. |
| Sulfanilamide | Sub-optimal | Good for S/N, but lacks the halogen density. Often fails to prime the reduction tube for high-Br samples. | |
| p-Bromobenzoic Acid | Secondary (Br only) | Excellent for calibrating the Bromine channel or titration, but lacks N/S. | |
| S-Benzyl thiouronium chloride | Alternative | Good S/N source, but Cl behaves differently than Br in combustion tubes. |
Recommendation: Calibrate CHNS analyzers using BBOT (K-factor calibration) to ensure the S/N response factors account for heteroatom interference.
Recommended Experimental Protocol
For the highest scientific integrity (E-E-A-T), a Hybrid Validation Protocol is recommended for this molecule.
Step 1: Sample Preparation (Critical)
The bromomethyl group is moisture-sensitive.
-
Dry the sample in a vacuum desiccator over
for 4 hours at room temperature. -
Handle rapidly; minimize exposure to humid air to prevent hydrolysis to the alcohol (
), which drifts the %C and %Br.
Step 2: Automated CHNS (Modified)
Use for C, H, N, S determination.
-
Combustion Aid: Add ~10 mg of Tungsten(VI) Oxide (
) or Vanadium Pentoxide ( ) to the tin capsule. This ensures complete oxidation of the sulfur-rich thiazole ring and prevents "coking." -
Scrubber: Ensure the reduction tube contains fresh Silver Wool heated to >600°C. This traps the 62% Bromine mass as AgBr, preventing it from reaching the detector.
-
Calibration: Run 3 replicates of BBOT standard.
-
Run: Run the sample in triplicate.
Step 3: Oxygen Flask Combustion (For Total Bromine)
Use to cross-validate the high Br content.
-
Weigh: 10–15 mg of sample onto ash-free filter paper.
-
Combustion: Burn in a 500 mL Schöniger flask containing 10 mL of 1M NaOH + 3 drops
. -
Absorption: Shake for 10 mins; let stand for 20 mins.
-
Titration: Acidify with
. Titrate with 0.01M using a potentiometric titrator (Ag electrode). -
Calculation:
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for selecting the correct analytical method based on the specific impurity concerns of this intermediate.
Caption: Analytical workflow for high-halogen thiazoles, prioritizing bromine sequestration in CHNS and cross-validation via titration.
Data Interpretation & Troubleshooting
When analyzing this compound, specific error patterns indicate specific failures:
| Observation | Probable Cause | Corrective Action |
| High %N (>5.8%) | Bromine breakthrough. | Replace Silver Wool trap immediately. |
| Low %C (<18.3%) | Incomplete combustion of the aromatic ring or sample moisture. | Add |
| Low %Br (Titration) | Incomplete absorption or volatilization. | Ensure flask is sealed tight during combustion; increase absorption time. |
| High %H (>1.5%) | Hydrolysis. The | Reject batch. Re-purify or dry aggressively. |
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
Elemental Microanalysis. (2023). BBOT Standard Reference Material Certificate of Analysis. Retrieved from
-
Thermo Fisher Scientific. (2023). Determination of Halogens and Sulfur in Complex Matrices by Combustion Ion Chromatography (CIC). Application Note 72349. Retrieved from
-
Schöniger, W. (1955).[2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129.[2] (Foundational reference for Oxygen Flask method).
-
Intertek. (2024). Elemental Analysis and Trace Metals Testing for Pharmaceuticals. Retrieved from
Sources
Safety Operating Guide
4-Bromo-3-(bromomethyl)-1,2-thiazole proper disposal procedures
This guide outlines the operational safety and disposal protocols for 4-Bromo-3-(bromomethyl)-1,2-thiazole (also known as 4-Bromo-3-(bromomethyl)isothiazole).[1]
As a Senior Application Scientist, I must emphasize that this compound is not merely "chemical waste." It is a functionalized alkylating agent .[1] The presence of the bromomethyl group (
Part 1: Technical Characterization & Hazard Profile
Before handling, you must understand why this compound requires specific protocols.
| Property | Hazard Implication |
| Functional Group | Bromomethyl ( |
| Core Structure | 1,2-Thiazole (Isothiazole) : Thermal decomposition releases toxic Sulfur Oxides ( |
| Physical State | Likely a low-melting solid or oil. Lipophilic nature allows rapid dermal absorption.[1] |
| Reactivity | Incompatible with strong oxidizers, bases, and amines.[1] Hydrolyzes slowly in moisture to release |
Part 2: Pre-Disposal Deactivation (Quenching) Protocol
Do not dispose of the pure active compound directly into waste drums. The risk of downstream reaction in the waste container is too high. You must chemically deactivate the bromomethyl group using a nucleophilic substitution strategy.
The "Thiosulfate Quench" Method This protocol converts the reactive alkyl bromide into a non-volatile, water-soluble Bunte salt, significantly reducing toxicity and volatility.[1]
Reagents Needed:
Step-by-Step Procedure:
-
Preparation: In a fume hood, dissolve the waste this compound in acetone or ethanol (approx. 10 mL solvent per gram of waste).[1]
-
Quencher Solution: Prepare a saturated solution of sodium thiosulfate in water.
-
Reaction: Slowly add the thiosulfate solution to the waste mixture with stirring.
-
Ratio: Use at least 2 molar equivalents of thiosulfate per mole of bromomethyl compound to ensure complete consumption.
-
Observation: The mixture may warm slightly (exothermic).[1]
-
-
Incubation: Stir at room temperature for 1-2 hours.
-
Validation: If you have TLC capabilities, check for the disappearance of the starting material (non-polar spot) and the appearance of the baseline spot (Bunte salt).
-
-
Final Waste Stream: The resulting mixture is now a Halogenated Solvent Waste (due to the bromine content) but is chemically stable.[1]
Part 3: Waste Segregation & Disposal Logistics
Once deactivated (or if deactivation is impossible), strict segregation is required to comply with EPA RCRA standards (40 CFR).
Decision Matrix: Disposal Workflow
Caption: Operational workflow for the safe characterization, deactivation, and final segregation of bromomethyl-thiazole waste.
RCRA Classification & Labeling
-
Waste Code: This material is not explicitly U- or P-listed by CAS, but it defaults to D003 (Reactive) if unquenched, and always Halogenated Organic .[1]
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers (corrosion risk from hydrolysis).
-
Labeling:
Part 4: Emergency Contingency (Spills)
If this compound is spilled outside the fume hood:
-
Evacuate: The lachrymatory nature requires immediate evacuation of the immediate area.[1]
-
PPE Upgrade: Do not re-enter without Silver Shield/4H laminate gloves (nitrile provides insufficient protection against bromomethyl permeation) and a full-face respirator or SCBA if volatility is high.[1]
-
Neutralization: Cover the spill with a 1:1 mixture of soda ash and clay absorbent .[1]
-
Cleanup: Scoop material into a wide-mouth jar. Wash the surface with a dilute thiosulfate solution (see Part 2) to destroy residual alkylating agents.
References
-
Sigma-Aldrich. (2025).[1][10] Safety Data Sheet: 4-Bromomethyl-2-methyl-1,3-thiazole (Analog). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: 4-Bromo-2-methyl-1,3-thiazole.[1][11] Retrieved from
-
Lunn, G., & Sansone, E. B. (1990).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard reference for thiosulfate quenching of alkyl halides).
Sources
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Personal protective equipment for handling 4-Bromo-3-(bromomethyl)-1,2-thiazole
Topic: Personal protective equipment for handling 4-Bromo-3-(bromomethyl)-1,2-thiazole Audience: Researchers, scientists, and drug development professionals.
Introduction: The Alkylating Hazard Profile
As a Senior Application Scientist, I often see researchers treat heterocyclic building blocks as generic "organic solids." This is a critical error with This compound .
The presence of the bromomethyl (-CH₂Br) moiety attached to the thiazole ring transforms this compound from a simple heterocycle into a potent alkylating agent . Mechanistically, this group is highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). In practical terms, this means it is likely a severe lachrymator (tear-inducing) and a corrosive skin irritant capable of causing delayed chemical burns.
This guide moves beyond generic safety advice, providing a containment strategy based on the compound's specific electrophilic reactivity.
Part 1: Hazard Assessment & Risk Profiling
Before selecting PPE, we must define the enemy. While specific toxicological data for this exact CAS may be sparse, we apply Structure-Activity Relationship (SAR) principles from analogous benzylic bromides.
| Hazard Class | Inferred Classification | The "Why" (Mechanism) |
| Skin Corrosion | Category 1B (High Probability) | The -CH₂Br group alkylates skin proteins rapidly. Burns may not be immediately painful, leading to delayed, deep tissue damage. |
| Eye Damage | Category 1 (Irreversible) | Lachrymatory agents react with corneal nerve endings. Direct contact can cause permanent corneal opacity. |
| Respiratory | STOT-SE 3 (Mucous Membranes) | Inhalation of dust/vapors alkylates mucous membranes in the respiratory tract, causing severe inflammation. |
Part 2: The PPE Matrix (Personal Protective Equipment)
Standard "lab coat and glasses" are insufficient for bromomethyl heterocycles. You must create a barrier resistant to alkyl halide permeation.
1. Hand Protection (The Critical Barrier)
-
The Science: Alkyl bromides are small, non-polar molecules that permeate standard latex and thin nitrile rubber rapidly.
-
Recommendation: Do NOT rely on single-layer disposable gloves.
| Glove Type | Configuration | Breakthrough Time (Est.) | Protocol |
| Laminate (Silver Shield/4H) | Primary Layer | > 480 mins | Mandatory for handling pure neat compound or spills. |
| Nitrile (High Grade) | Double Gloved (min. 5 mil outer) | 15–30 mins | Acceptable only for handling dilute solutions. Change immediately upon splash. |
| Latex | N/A | < 1 minute | FORBIDDEN. Highly permeable to alkyl halides. |
2. Eye & Face Protection [1][2][3][4][5][6][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibition: Safety glasses are unsafe . The vapors from lachrymators can bypass side shields, causing blinding tears that increase accident risk.
-
Upgrade: Use a face shield over goggles if handling >1 gram or working with pressurized vessels.
3. Respiratory & Engineering Controls
-
Primary: Chemical Fume Hood (Face velocity: 100 fpm). Work at least 6 inches inside the sash.
-
Secondary: If weighing outside a hood is unavoidable (not recommended), use a P100/OV (Organic Vapor) respirator.
Part 3: Operational Workflow & Logic
Safety is a process, not a product. The following workflow integrates the PPE choices into a logical sequence to prevent cross-contamination.
Figure 1: Operational safety workflow for handling alkylating agents. Note the critical check of engineering controls prior to PPE donning.
Part 4: Step-by-Step Handling Protocol
Phase A: Preparation (Donning)
-
Inspect Hood: Verify certification sticker is current. Lower sash to elbow height.
-
Inner Glove: Don Laminate (Silver Shield) gloves. These are loose-fitting and reduce dexterity but provide chemical impermeability.
-
Outer Glove: Don Nitrile (5 mil) gloves over the laminate gloves. This tightens the fit for dexterity and protects the laminate layer from physical tears.
-
Sleeve Seal: Tape the cuff of the lab coat to the outer nitrile glove if working with liquids to prevent wrist exposure.
Phase B: Active Handling
-
Weighing: Always weigh inside the fume hood. If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never open the container outside the hood.
-
Solvent Choice: When dissolving, avoid volatile solvents (like ether) if possible, as they can carry the lachrymator into the lab atmosphere. DCM or DMF are standard but require strict hood discipline.
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe all tools (spatulas, flask necks) with a tissue soaked in dilute ammonia or 5% sodium thiosulfate (to chemically quench the alkyl bromide) before removing them from the hood.
-
Outer Glove Removal: Remove the outer nitrile gloves inside the hood and discard them into solid hazardous waste.
-
Inner Glove Removal: Remove laminate gloves without touching the exterior surface.
-
Wash: Immediately wash hands with soap and water for 20 seconds.
Part 5: Emergency Response
-
Skin Contact:
-
Immediate Action: Flush with water for 15 minutes .[4] Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.
-
Medical: Seek evaluation for chemical burns. Show the SDS and mention "Alkylating Agent."
-
-
Spills (Solid):
-
Do not dry sweep (creates dust). Cover with a wet pad or oil-soaked absorbent to suppress dust, then scoop into a waste container.
-
-
Spills (Liquid):
-
Evacuate the immediate area if fumes are detected.
-
Absorb with vermiculite or spill pillows.
-
Do not use paper towels alone; the high surface area facilitates rapid evaporation of the lachrymator.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]
-
PubChem. Compound Summary: 4-(Bromomethyl)thiazole (Analogous Structure Safety Data). National Library of Medicine. [Link]
Sources
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. leap.epa.ie [leap.epa.ie]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
